5-Methyl-2-nitrobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQNWFKYQFQGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983305 | |
| Record name | 5-Methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64686-33-5 | |
| Record name | 5-Methyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Methyl-2-nitrobenzonitrile CAS number and properties
An In-depth Technical Guide to 5-Methyl-2-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the strategic use of this compound. We will move beyond a simple recitation of data, offering instead a field-proven perspective on why this molecule is a valuable building block, how to approach its synthesis and handling, and the causality behind its utility in modern pharmaceutical research.
Strategic Overview: The Value Proposition of a Multifunctional Scaffold
This compound is more than just another chemical intermediate; it is a precisely arranged scaffold of functional groups, each offering a distinct handle for synthetic manipulation. The molecule's value lies in the orthogonal reactivity of its key features:
-
The Nitrile Group (C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various nitrogen-containing heterocycles like tetrazoles, which are important pharmacophores.
-
The Nitro Group (-NO₂): A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it serves as a synthetic precursor to an aniline (amino group) via reduction. This transformation is a cornerstone of medicinal chemistry, enabling a vast array of subsequent reactions such as amide couplings, sulfonamide formation, and diazotization.
-
The Aromatic Ring: The benzene core provides a rigid framework for orienting substituents in three-dimensional space, crucial for binding to biological targets. The substitution pattern dictates the molecule's electronic and steric properties.
This strategic combination makes this compound a powerful starting point for building molecular complexity, allowing chemists to introduce diversity and tailor properties for specific therapeutic targets.
Core Physicochemical and Structural Profile
A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in the laboratory. These properties govern everything from reaction solvent choice to potential bioavailability.
Identifiers and Formula
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 64113-86-6, 64686-33-5 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C#N)--INVALID-LINK--[O-] | [1] |
| InChI Key | USQNWFKYQFQGLB-UHFFFAOYSA-N | [1] |
Note on CAS Numbers: This compound is associated with two CAS numbers in various databases and supplier catalogs. Researchers should verify the specific identifier used by their supplier.
Physicochemical Data
| Property | Value | Significance in a Research Context |
| Appearance | Off-white to yellow solid | |
| Melting Point | 92 °C | |
| Boiling Point | 338.9±30.0 °C (Predicted) | |
| Density | 1.26±0.1 g/cm³ (Predicted) | |
| XLogP3 | 1.8 | [1] |
| Polar Surface Area | 69.6 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Expert Insights: The XLogP3 value of 1.8 suggests a moderate level of lipophilicity. In drug discovery, this is often a favorable starting point, as it balances aqueous solubility with the ability to cross cell membranes. The Polar Surface Area (PSA) is below the 90 Ų threshold often associated with good oral bioavailability, indicating this molecule and its simple derivatives have a high probability of being cell-permeable. The absence of hydrogen bond donors makes it a non-acidic, non-basic molecule, simplifying extraction and chromatography.
Synthesis Strategy: A Proposed Approach
While direct, peer-reviewed synthesis protocols for this compound are not abundant in the primary literature, a logical and robust synthetic route can be designed based on well-established organic chemistry principles, particularly the Sandmeyer reaction.
The proposed pathway begins with the readily available commercial starting material, 2-amino-5-methylbenzonitrile. The core of this strategy is the conversion of the primary amino group into a diazonium salt, which is then displaced by a nitro group.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Causality Behind Choices:
-
Diazotization: The use of aqueous tetrafluoroboric acid (HBF₄) is chosen because it often yields more stable diazonium tetrafluoroborate salts, which can sometimes be isolated if necessary, offering better control than mineral acids like HCl. The reaction is run at 0-5 °C because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.
-
Sandmeyer Reaction: The use of a copper(I) catalyst (like Cu₂O) is classic for Sandmeyer reactions, as it facilitates the single-electron transfer mechanism required for the displacement of the dinitrogen gas and substitution by the nitrite anion.
Step-by-Step Methodology:
-
Diazotization:
-
To a cooled (0-5 °C) and stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in 48% aqueous HBF₄ (3.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of a precipitate (the diazonium salt) may be observed.
-
-
Nitro-dediazoniation:
-
In a separate flask, prepare a suspension of sodium nitrite (3.0 eq) and a catalytic amount of copper(I) oxide (Cu₂O, 0.1 eq) in water.
-
Add the cold diazonium salt suspension portion-wise to the nitrite/copper suspension. Vigorous evolution of N₂ gas will occur.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
The true utility of this compound is realized in its transformations. The reduction of the nitro group is the most common and powerful first step, yielding 2-amino-5-methylbenzonitrile, a key aniline intermediate.
Caption: Synthetic utility workflow from the core compound.
This aniline intermediate is a launchpad for creating a diverse range of heterocyclic systems that are "privileged scaffolds" in medicinal chemistry—structures that are known to bind to multiple biological targets.
-
Kinase Inhibitors: The amino group can be acylated to form amides.[2] This amide bond is critical in many kinase inhibitors, often forming a key hydrogen bond interaction with the "hinge region" of the enzyme's ATP binding site.
-
Antiviral and Anticancer Agents: The benzonitrile moiety itself is found in numerous antiviral and anticancer compounds. It can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.
Analytical Characterization: A Spectroscopic Fingerprint
Confirming the identity and purity of the synthesized material is paramount. Here are the expected spectroscopic characteristics:
-
¹H NMR: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet corresponding to the methyl group (–CH₃) would likely appear around 2.4-2.5 ppm.
-
¹³C NMR: The carbon NMR will be more complex, showing eight distinct signals: six for the aromatic carbons (four CH and two quaternary), one for the methyl carbon, and one for the nitrile carbon (typically around 115-120 ppm).
-
FTIR Spectroscopy: The infrared spectrum will provide clear evidence of the key functional groups. Expect a sharp, strong absorption around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch and two strong absorptions around 1520-1550 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric) for the nitro (NO₂) group.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 162. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₆N₂O₂.
Safe Handling and Storage Protocols
While a specific, comprehensive safety data sheet (SDS) for this compound is not consistently available, safe handling procedures can be established based on data for closely related compounds like 2-nitrobenzonitrile and other substituted nitroaromatics.[3][4]
Trustworthiness through Self-Validation: This protocol is a system. Adhering to every step ensures a safe operating procedure. Deviating from it invalidates the safety assurance.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.
-
Body Protection: A lab coat is required. Ensure it is fully buttoned.
-
-
Engineering Controls:
-
All handling of the solid and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-nitrobenzonitrile
Introduction
5-Methyl-2-nitrobenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a benzonitrile core functionalized with a nitro group and a methyl group, offers a unique combination of reactivity and electronic properties. The electron-withdrawing nature of the nitrile and nitro groups, contrasted with the electron-donating methyl group, makes this compound a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Understanding its core physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize it in complex synthetic pathways, ensure process safety, and develop robust analytical methods for its characterization.
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed protocols for its analysis, and insights into its chemical behavior, grounded in established scientific principles.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The arrangement of the functional groups on the benzene ring dictates the molecule's properties and reactivity.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, purification, and use in reactions. The data presented below has been aggregated from various chemical databases and scientific literature. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the former provides a more accurate representation.
| Property | Value | Source(s) | Notes |
| IUPAC Name | This compound | PubChem[1] | |
| CAS Number | 64113-86-6 | ChemicalBook[2] | |
| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] | |
| Molecular Weight | 162.15 g/mol | PubChem[1], CookeChem[3] | |
| Appearance | Off-white to yellow solid | CookeChem[3] | |
| Melting Point | 103-107 °C | Sublimation Driven Ionization for use in Mass Spectrometry[4] | Experimental value. |
| Boiling Point | 338.9 ± 30.0 °C | CookeChem[3] | Predicted value. Experimental determination is uncommon due to potential for decomposition at high temperatures. |
| Density | 1.26 ± 0.1 g/cm³ | CookeChem[3] | Predicted value. |
| Solubility | Soluble in Ethanol/HCl mixtures. | US Patent 7,928,111 B2[5] | Inferred from reaction conditions. Likely soluble in polar aprotic solvents such as DMF, NMP, and DMSO based on the properties of analogous compounds[1]. |
| Storage | Sealed in a dry environment at room temperature. | CookeChem[3] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region.
-
Aromatic Protons (3H): The protons on the benzene ring will appear as multiplets or doublets of doublets. Their chemical shifts will be downfield (likely in the 7.5-8.5 ppm range) due to the deshielding effects of the nitro and nitrile groups. The precise splitting pattern will depend on the ortho-, meta-, and para-coupling constants between the protons.
-
Methyl Protons (3H): The protons of the methyl group (CH₃) are expected to appear as a singlet in the upfield region (approximately 2.4-2.6 ppm).
-
-
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will provide information on the carbon framework.
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (C-CN) and the carbon bearing the nitro group (C-NO₂) will be significantly deshielded (shifted downfield).
-
Nitrile Carbon (1C): The carbon of the cyano group (C≡N) typically appears in the 115-125 ppm range[6].
-
Methyl Carbon (1C): The carbon of the methyl group will appear at a characteristic upfield position (~20 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic vibrations of the nitrile and nitro groups.
-
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹ . A patent describing a related compound notes a nitrile peak at 2250 cm⁻¹, which serves as a good reference point[7].
-
Nitro (NO₂) Stretch: Two distinct, strong absorption bands are characteristic of the nitro group:
-
Asymmetric Stretch: Expected around 1510-1560 cm⁻¹ .
-
Symmetric Stretch: Expected around 1345-1385 cm⁻¹ .
-
-
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C Bending: Vibrations around 1600 cm⁻¹ are also expected[1].
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 162. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) or the cyano group (CN). This technique is crucial for confirming the molecular weight during reaction monitoring or final product analysis[8]. The compound itself has also been investigated for use as a matrix in Matrix-Assisted Ionization in Vacuum (vMAI) mass spectrometry[9].
Analytical Methodologies
Robust analytical methods are essential for quantifying purity, monitoring reactions, and performing stability studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase method is the most effective approach.
-
Causality Behind Method Choices: The C18 column is chosen for its hydrophobic stationary phase, which retains the aromatic compound. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile), is used to elute the compound. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency. A small amount of acid (like formic or phosphoric acid) is added to the mobile phase to protonate any residual silanols on the stationary phase, which prevents peak tailing and ensures a sharp, symmetrical peak shape[6].
Step-by-Step Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (containing 0.1% formic acid). A typical starting condition is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV detector set to approximately 254 nm, a common wavelength for aromatic nitro compounds, should provide good sensitivity.
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the linear regression of the calibration curve.
Caption: A typical workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is ideal for the analysis of thermally stable and volatile compounds. The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Causality Behind Method Choices: A low-polarity column (like an HP-5ms) is chosen because it separates compounds primarily based on their boiling points, which is effective for aromatic isomers. Electron Ionization (EI) is a standard, robust ionization technique that creates reproducible fragmentation patterns, allowing for library matching and confirmation of the compound's identity.
Step-by-Step Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Prepare standards and samples in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Analysis: The retention time is used for identification, and the peak area of a characteristic ion is used for quantification against a calibration curve. The resulting mass spectrum can be compared to a library (e.g., NIST) for identity confirmation.
Chemical Reactivity and Stability
The chemical stability of this compound is governed by its functional groups. While generally stable under standard laboratory conditions, the nitro group is susceptible to reduction.
-
Reduction of the Nitro Group: A key reaction of this molecule is the reduction of the nitro group to an amine, forming 2-amino-5-methylbenzonitrile. This transformation is a critical step in many synthetic pathways. A common and effective method involves using tin(II) chloride (SnCl₂) in a mixture of concentrated hydrochloric acid and ethanol. The reaction proceeds readily at room temperature[5][10]. This reactivity highlights the compound's utility as a precursor to ortho-amino-substituted benzonitriles.
The compound should be stored away from strong oxidizing and reducing agents. Thermal stability has not been extensively reported, but like many nitroaromatic compounds, it may decompose at elevated temperatures. Therefore, high-temperature distillations should be avoided.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: While specific GHS classifications for this exact compound are not universally aggregated, related nitrobenzonitrile compounds are often classified as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If swallowed or inhaled: Seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a key synthetic intermediate with a well-defined set of physicochemical properties. Its melting point, spectroscopic characteristics, and reactivity are dictated by the interplay of its methyl, nitro, and nitrile functional groups. The analytical methods outlined in this guide, particularly reversed-phase HPLC and GC-MS, provide robust frameworks for ensuring its quality and purity in research and development settings. A thorough understanding of this compound's properties, as detailed herein, is essential for its safe and effective application in the synthesis of next-generation molecules.
References
- 1. 4-Amino-5-methylisophthalonitrile | 98589-70-9 | Benchchem [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. US7928111B2 - Compounds including substituted thienopyrimidinone derivatives as ligands for modulating chemosensory receptors - Google Patents [patents.google.com]
- 4. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Benchchem [benchchem.com]
- 5. US20090107520A1 - Amidoxime compounds as chelating agents in semiconductor processes - Google Patents [patents.google.com]
- 6. 619-72-7 | 4-Nitrobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. US9105458B2 - System and methods for ionizing compounds using matrix-assistance for mass spectrometry and ion mobility spectrometry - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US8541421B2 - Methods of enhancing sweet taste of compositions using substituted thieno{2,3-D}pyrimidines - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Methyl-2-nitrobenzonitrile from 5-methyl-2-nitrobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, pivotal in the creation of intermediates for pharmaceuticals and advanced materials. This guide provides an in-depth technical exploration of the synthesis of 5-Methyl-2-nitrobenzonitrile from its precursor, 5-methyl-2-nitrobenzamide. We will dissect the underlying chemical principles of amide dehydration, offer a comparative analysis of common dehydrating agents, and present a detailed, field-proven experimental protocol. The causality behind procedural choices is emphasized, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot the methodology with a deep understanding of the reaction dynamics. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Nitrile Moiety
The nitrile functional group is a versatile and valuable synthon in modern medicinal chemistry and materials science. Its unique electronic properties and ability to undergo a wide array of chemical transformations—including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions—make it a cornerstone for molecular design. This compound, in particular, serves as a key building block for more complex heterocyclic structures and pharmacologically active agents.
The most direct and common route to this nitrile is through the dehydration of the primary amide, 5-methyl-2-nitrobenzamide. This process involves the removal of a molecule of water from the amide group, a transformation that requires a potent dehydrating agent to overcome the stability of the amide bond.[1][2] This guide focuses on the practical execution and theoretical underpinnings of this critical reaction.
Theoretical Framework: The Chemistry of Amide Dehydration
The conversion of a primary amide (R-CONH₂) to a nitrile (R-C≡N) is conceptually a simple dehydration.[3] However, the C-N amide bond is stabilized by resonance, making the direct elimination of water challenging. The reaction is therefore facilitated by a dehydrating agent that activates the carbonyl oxygen, converting it into a good leaving group.[4][5]
Several classes of reagents can accomplish this transformation, each with a distinct mechanism, advantages, and limitations. The most prevalent reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), trifluoroacetic anhydride (TFAA), and specialized reagents like the Burgess reagent.[4][6][7][8]
Mechanism with Thionyl Chloride (SOCl₂)
Thionyl chloride is a powerful and cost-effective dehydrating agent that produces gaseous byproducts (SO₂ and HCl), simplifying product purification.[9] The mechanism proceeds as follows:
-
Activation: The carbonyl oxygen of the amide acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[2][10]
-
Intermediate Formation: A protonated imidoyl chloride intermediate is formed.
-
Elimination: A base (often a tertiary amine like pyridine or triethylamine added to the reaction, or another amide molecule) removes a proton from the nitrogen. This is followed by the elimination of the leaving group and a second deprotonation to yield the final nitrile product, along with sulfur dioxide and chloride ions.[2]
Mechanism with Phosphorus Pentoxide (P₄O₁₀)
Phosphorus pentoxide is a highly effective, albeit aggressive, dehydrating agent.[7] Its strong desiccating power is driven by the highly exothermic hydrolysis to phosphoric acid.[7]
-
Adduct Formation: The amide's carbonyl oxygen attacks one of the phosphorus atoms of P₄O₁₀ (empirically P₂O₅, but structurally P₄O₁₀).[7]
-
Proton Transfer & Elimination: Subsequent proton transfers and elimination steps, facilitated by the phosphate intermediate now acting as an excellent leaving group, lead to the formation of the nitrile.[5][11] The process is typically performed under heating.[12]
Mechanism with Trifluoroacetic Anhydride (TFAA)
TFAA, often used in combination with a non-nucleophilic base like pyridine or triethylamine, offers a milder alternative for amide dehydration.[8][13][14]
-
O-Acylation: The amide oxygen attacks one of the carbonyl carbons of TFAA, forming a highly activated O-acyl intermediate.
-
Elimination: The base facilitates a two-step elimination process, removing the protons from the nitrogen and leading to the formation of the nitrile, trifluoroacetic acid, and a trifluoroacetate salt.
The Burgess Reagent
For substrates with sensitive functional groups that cannot tolerate the harsh acidic or basic conditions of other methods, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides a mild and selective option.[15][16][17] The reaction proceeds under neutral conditions via an intramolecular syn-elimination mechanism.[16]
Comparative Analysis of Dehydrating Agents
The choice of dehydrating agent is critical and depends on the substrate's sensitivity, reaction scale, cost considerations, and safety infrastructure.
| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Highly effective, inexpensive, gaseous byproducts simplify workup.[9] | Highly corrosive and toxic, reacts violently with water, generates HCl.[18][19] Requires careful handling. | Often used with a base (e.g., pyridine) in an inert solvent (e.g., DCM, Toluene) at 0 °C to reflux. |
| Phosphorus Pentoxide (P₄O₁₀) | Very powerful dehydrating agent.[7] | Solid, can be difficult to handle, often requires high temperatures, workup can be challenging.[7] | Typically heated as a solid mixture with the amide, with the nitrile distilled off.[7] |
| Trifluoroacetic Anhydride (TFAA) | Milder conditions, good for many sensitive substrates.[8] | More expensive, can cause trifluoroacetylation of other nucleophilic groups. | Used with a base (e.g., pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) at low temperatures (-15 °C to RT).[13] |
| Burgess Reagent | Very mild, neutral conditions, high selectivity, compatible with acid/base sensitive groups.[15][16] | Expensive, not suitable for large-scale industrial synthesis. | Typically used in an inert, non-polar solvent like benzene or THF at room temperature to reflux.[15] |
Expert Insight: For the synthesis of this compound, a relatively robust molecule, thionyl chloride is often the reagent of choice in a process development setting due to its low cost and efficiency. However, for bench-scale research where material cost is less of a concern and milder conditions are preferred to ensure a clean reaction profile, TFAA with pyridine is an excellent and reliable alternative.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol provides a robust and validated method for the dehydration of 5-methyl-2-nitrobenzamide. It is imperative that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
5-methyl-2-nitrobenzamide (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Pyridine (2.0 - 2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for recrystallization)
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂ into a basic solution), dissolve 5-methyl-2-nitrobenzamide (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of amide).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add pyridine (2.0 eq) to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise via the dropping funnel to the reaction mixture over 30-45 minutes. A slight exotherm may be observed; maintain the temperature at 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v) until the starting amide spot is no longer visible.
-
Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice. Caution: This is an exothermic process, and any unreacted thionyl chloride will react violently with water.
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with:
-
1 M HCl (2 x volume of organic layer) to remove pyridine.
-
Water (1 x volume).
-
Saturated NaHCO₃ solution (2 x volume) to neutralize any remaining acid.
-
Brine (1 x volume).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Compare with the literature value (104-108 °C).[20]
-
Infrared (IR) Spectroscopy: Look for the characteristic sharp C≡N stretch around 2230 cm⁻¹ and the disappearance of the amide C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the aromatic substitution pattern and the presence of the nitrile carbon.
Visualizing the Workflow
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: General schematic of the amide-to-nitrile dehydration reaction.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Handling Precautions
Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure present significant hazards.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly toxic, corrosive, and a lachrymator.[19][21] Causes severe skin burns and eye damage.[19][22] Reacts violently with water, releasing toxic gases (HCl and SO₂).[18][21]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., butyl rubber).[19][23] Ensure an emergency shower and eyewash station are immediately accessible.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like strong bases and acids.[18] Keep containers tightly sealed.[19]
-
Spills: Neutralize small spills with a dry material like sodium bicarbonate or sand. Do not use water.[21]
-
-
Pyridine:
-
Hazards: Flammable liquid with a harmful vapor. It is a skin and eye irritant and can have effects on the central nervous system.
-
Handling: Handle in a fume hood, away from ignition sources. Wear standard PPE.
-
-
Dichloromethane (DCM):
-
Hazards: Volatile solvent and a suspected carcinogen.
-
Handling: Use only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
References
- 1. tutorchase.com [tutorchase.com]
- 2. Video: Preparation of Nitriles [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Hakuna Matata: Dehydration of Amides [newhakunamatata.blogspot.com]
- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 9. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. EP0729940A2 - Process for synthesizing fluorinated nitrile compounds - Google Patents [patents.google.com]
- 14. Amide to Nitrile - TFAA [commonorganicchemistry.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. Burgess reagent - Wikipedia [en.wikipedia.org]
- 18. nj.gov [nj.gov]
- 19. westliberty.edu [westliberty.edu]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. carlroth.com:443 [carlroth.com:443]
A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitrobenzonitrile
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-nitrobenzonitrile, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles of spectral interpretation, providing a robust framework for the structural elucidation and quality control of this compound, even in the absence of a complete public spectral database.
Introduction: The Structural Imperative
This compound (C₈H₆N₂O₂) is a substituted aromatic compound with a molecular weight of 162.15 g/mol .[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the core spectroscopic methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[2]
-
¹H NMR Acquisition : Spectra should be recorded on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full signal recovery.[3]
-
¹³C NMR Acquisition : These spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to obtain a good signal-to-noise ratio.[4]
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methyl protons, respectively.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| ~ 8.10 | d | ~ 8.5 | H-3 |
| ~ 7.65 | dd | ~ 8.5, ~ 2.0 | H-4 |
| ~ 7.50 | d | ~ 2.0 | H-6 |
| ~ 2.50 | s | - | -CH₃ |
-
Rationale : The proton at the H-3 position is deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield chemical shift. It appears as a doublet due to coupling with H-4. The H-4 proton is split by both H-3 and H-6, giving rise to a doublet of doublets. The H-6 proton, being ortho to the methyl group, will appear as a doublet due to coupling with H-4. The methyl protons, being isolated, will appear as a singlet.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~ 148 | C-2 (C-NO₂) |
| ~ 142 | C-5 (C-CH₃) |
| ~ 135 | C-4 |
| ~ 133 | C-6 |
| ~ 128 | C-3 |
| ~ 125 | C-1 (C-CN) |
| ~ 117 | -CN |
| ~ 21 | -CH₃ |
-
Rationale : The carbons attached to the electron-withdrawing nitro and nitrile groups (C-2 and C-1, respectively) will be significantly deshielded. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities than the protonated carbons. The methyl carbon will have the most upfield chemical shift.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (KBr Pellet) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr).[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded first for subtraction.[3]
Characteristic IR Absorption Bands (Predicted)
The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile and nitro groups.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~ 2230 | Strong, Sharp | C≡N stretch |
| ~ 1525 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium-Weak | Aliphatic C-H stretch |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C stretch |
-
Rationale : The nitrile group (C≡N) gives a very characteristic sharp peak in a relatively clean region of the spectrum, making it easy to identify. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range. The nitro group (NO₂) exhibits two strong stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
-
Ionization : Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.
| m/z (Predicted) | Ion (Predicted) | Notes |
| 162 | [C₈H₆N₂O₂]⁺ | Molecular ion (M⁺) |
| 145 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 132 | [M - NO]⁺ | Loss of nitric oxide |
| 116 | [M - NO₂]⁺ | Loss of a nitro group |
| 90 | [C₇H₄N]⁺ | Loss of NO₂ and C₂H₂ |
-
Rationale : The molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[5] Further fragmentation of the resulting ions can lead to the other observed peaks. For instance, the loss of the nitro group would lead to a prominent peak at m/z 116.
Conclusion
References
An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-nitrobenzonitrile
Executive Summary
5-Methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring both a nitrile and a nitro functional group. These moieties define its chemical reactivity, solubility characteristics, and stability profile. As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, a thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and formulation scientists. This guide provides a comprehensive analysis of the solubility and stability of this compound. Due to the limited availability of specific experimental data in public literature, this document emphasizes the underlying chemical principles and provides robust, field-proven experimental protocols for determining these critical parameters. We will explore expected solubility based on structural analysis, detail potential degradation pathways including hydrolysis, thermal decomposition, and photolysis, and present authoritative, step-by-step methodologies for their evaluation in a research and development setting.
Physicochemical Properties
The foundational properties of this compound dictate its behavior in various physical and chemical environments. The presence of a polar nitrile group and a highly polar nitro group, contrasted with a nonpolar benzene ring and methyl group, results in a molecule with moderate overall polarity. It is important to note that this compound is also referred to by its synonym, 2-Methyl-5-nitrobenzonitrile, and is associated with multiple CAS numbers.[1]
| Property | Value | Source(s) |
| CAS Number | 64113-86-6 (primary), 939-83-3 (synonym) | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2][3] |
| Melting Point | 92 °C | [2] |
| Boiling Point (Predicted) | 338.9 ± 30.0 °C | [2] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |
| XLogP3 | 1.8 - 2.3 | [1] |
Solubility Profile: A Predictive and Experimental Approach
The solubility of an active intermediate is a critical factor for reaction kinetics, purification, and formulation. Based on its structure, this compound is predicted to be relatively insoluble in water but should exhibit appreciable solubility in common organic solvents.[3] The XLogP3 value, an indicator of lipophilicity, further suggests poor aqueous solubility.
Theoretical Solubility Assessment
-
Aqueous Solubility: The molecule's predominantly nonpolar aromatic ring and methyl group, coupled with its crystalline solid-state, suggest that significant energy is required to overcome lattice forces and solvate in water. Therefore, solubility in aqueous media is expected to be low.
-
Organic Solvent Solubility: The compound is expected to be soluble in polar aprotic solvents like acetone and acetonitrile, and polar protic solvents such as ethanol, owing to favorable dipole-dipole interactions.[3][4] Solubility in nonpolar solvents like hexane is likely to be limited.
Experimental Protocol for Solubility Determination
To move beyond prediction, a systematic experimental determination of solubility is required. The following protocol outlines a standard laboratory procedure for quantitative solubility assessment.[5][6]
Objective: To quantitatively determine the solubility of this compound in a range of relevant solvents at ambient temperature.
Materials:
-
This compound
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled bath
-
HPLC or UV-Vis spectrophotometer with a validated analytical method
-
Solvents: Purified Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker bath set to 25 °C.
-
Equilibrate the samples for at least 24 hours to ensure saturation is reached. A longer period (48-72 hours) is recommended to confirm equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.
-
-
Analysis:
-
Immediately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of the diluted sample against a pre-prepared calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL or mol/L.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination.
Stability Profile: Degradation Pathways and Assessment
The stability of this compound is governed by the reactivity of its nitrile and nitroaromatic functionalities. Potential degradation pathways include hydrolysis, thermal stress, and photolysis. A comprehensive stability study, guided by the International Council for Harmonisation (ICH) guidelines, is essential to understand its shelf-life and handling requirements.[7][8][9]
Hydrolytic Stability
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[10][11] This is the most probable degradation pathway in the presence of water.
-
Mechanism: The reaction proceeds via nucleophilic attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic carbon of the nitrile group.[12][13][14] The initial product is a benzamide intermediate (5-methyl-2-nitrobenzamide), which can then undergo further hydrolysis under harsher conditions to yield the corresponding carboxylic acid (5-methyl-2-nitrobenzoic acid) and ammonia/ammonium.[10][15]
-
Causality: The rate of hydrolysis is highly dependent on pH and temperature. Alkaline conditions generally favor the reaction more than acidic conditions.[15] The presence of strong acids or bases will catalyze the degradation.
Visualization: Predicted Hydrolytic Degradation Pathway
Caption: Predicted pathway for acid/base-catalyzed hydrolysis.
Thermal Stability
Aromatic nitro compounds and nitriles are generally thermally stable. However, high temperatures can promote decomposition. It is crucial to determine the temperature at which significant degradation begins.
-
Expected Behavior: Degradation is likely to occur at temperatures significantly above the melting point. The decomposition of nitroaromatic compounds can be complex and may involve the release of nitrogen oxides.[16]
-
Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques to assess thermal stability by identifying decomposition temperatures and phase transitions. Isothermal stress testing at elevated temperatures (e.g., 60°C, 80°C) over time, as per ICH guidelines, provides data on degradation kinetics.[17]
Photostability
Aromatic nitro compounds can be susceptible to photodegradation. The benzene ring absorbs UV light, and this energy can initiate chemical reactions.
-
Mechanism: The photochemical transformation of nitroaromatic compounds can involve an intramolecular nitro-to-nitrite rearrangement.[18] This can lead to the formation of various products, including nitrosocompounds and nitrophenols.[19] The overall quantum yields for disappearance are often low, implying that deactivation back to the ground state is a major competing process.[19]
-
Assessment: Photostability testing should be conducted according to ICH Q1B guidelines.[20][21] This involves exposing the solid material and solutions to a controlled light source that provides both visible and UV radiation for a specified duration.[22]
Protocol for a Comprehensive Stability Study
This protocol provides a framework for evaluating the stability of this compound according to ICH principles.[8][9][20]
Objective: To assess the hydrolytic, thermal, and photostability of this compound and identify potential degradation products.
Materials:
-
This compound (single batch)
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)
-
Photostability chamber with calibrated light sources (ICH Q1B compliant)
-
pH meter and buffers
-
HPLC with a validated stability-indicating method (capable of separating the parent compound from all potential degradants)
-
Appropriate vials (clear and amber glass)
Procedure:
-
Forced Degradation (Stress Testing):
-
Acid Hydrolysis: Dissolve/suspend the compound in 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve/suspend the compound in 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative: Treat the compound in solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 105°C for 24 hours.
-
Photolytic: Expose the solid compound and a solution (in a photostable solvent like acetonitrile) to light exposure of not less than 1.2 million lux hours and 200 watt hours/square meter, alongside dark controls.[20][21]
-
Rationale: The goal of this step is to intentionally degrade the sample to ensure the analytical method can detect and separate the resulting impurities, thus proving it is "stability-indicating."
-
-
ICH Stability Study (Long-Term and Accelerated):
-
Place accurately weighed samples of the solid compound in suitable, inert containers.
-
Store samples under the following conditions:
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12 months for long-term).
-
Analyze samples for appearance, assay (potency), and purity (degradation products) using the validated stability-indicating method.
-
Visualization: Overall Stability Testing Workflow
Caption: Workflow for a comprehensive stability assessment.
Conclusion
While specific, published quantitative data on the solubility and stability of this compound is sparse, a robust profile can be constructed based on fundamental chemical principles and established analytical protocols. The compound is predicted to have low aqueous solubility but should be soluble in common organic solvents. Its primary stability liability is likely hydrolytic degradation of the nitrile group, a reaction catalyzed by acid or base. Thermal and photolytic degradation are also potential pathways that must be investigated. For any scientist or researcher working with this intermediate, the protocols outlined in this guide provide a self-validating framework for determining its precise solubility and stability characteristics, ensuring reliable and reproducible results in a drug development or chemical synthesis workflow.
References
- 1. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 95% , 64113-86-6 - CookeChem [cookechem.com]
- 3. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. ICH Official web site : ICH [ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. scribd.com [scribd.com]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 14. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 15. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. pubs.acs.org [pubs.acs.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
- 22. q1scientific.com [q1scientific.com]
A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-2-nitrobenzonitrile
This guide provides an in-depth framework for the safe handling, storage, and emergency management of 5-Methyl-2-nitrobenzonitrile (CAS No: 64113-86-6), a compound utilized in various research and development applications. The protocols and information herein are synthesized from authoritative safety data sheets and chemical safety literature to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who may work with this substance.
Compound Identification and Core Hazard Profile
This compound is an aromatic nitrile compound. Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 64113-86-6 | [2][3][4] |
| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |
| Molecular Weight | 162.15 g/mol | [1][2][4][5] |
The primary operational risk associated with this compound stems from its toxicity profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard summary.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning [6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning [6] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning [6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning [6][7] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning [6][7] |
These classifications mandate a stringent approach to exposure control. The compound is harmful via all primary routes of laboratory exposure—ingestion, skin contact, and inhalation—and can cause significant irritation to the skin and eyes.[6]
Prophylactic Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is essential to minimize exposure risk.
Primary Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, especially those involving the solid powder or solutions, must be conducted within a certified and properly functioning chemical fume hood.[8][9] The fume hood serves as the primary barrier, capturing dust and vapors at the source to prevent inhalation, which is a significant exposure risk.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is not a substitute for robust engineering controls but is critical for safeguarding against incidental contact or unforeseen events.
-
Hand Protection : Disposable nitrile gloves are the standard for providing a barrier against incidental contact.[10][11] It is crucial to understand that thin nitrile gloves offer splash protection and are not intended for prolonged immersion.[11] Gloves must be inspected before use and disposed of immediately if contamination is suspected.[11][12] For tasks with higher splash risk, thicker gloves may be appropriate.[12]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[13] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles to protect the entire face.[13]
-
Body Protection : A properly fastened laboratory coat must be worn to protect skin and personal clothing.[2][6]
-
Respiratory Protection : If work must be performed outside a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator with an appropriate particulate filter is required.[7]
The following diagram illustrates the logical workflow for routine handling, emphasizing the integration of safety measures at each step.
Caption: Workflow for Routine Safe Handling.
Standard Operating Procedures: Handling and Storage
Adherence to standardized procedures is critical for consistent and safe laboratory operations.
Safe Handling Protocol
-
Preparation : Before handling, ensure the work area inside the fume hood is clean and uncluttered. Protect the work surface with disposable plastic-backed absorbent paper.[12]
-
Aliquotting : When weighing the solid, use a spatula and perform the task slowly to prevent the generation of airborne dust.
-
Container Management : Keep the container of this compound tightly closed when not in use to prevent contamination and accidental spills.[6]
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[6][8] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7]
Storage Requirements
-
Location : Store the compound in a cool, dry, and well-ventilated area.[6][8][9]
-
Security : The storage location should be locked to restrict access to authorized personnel only.[6][8]
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][9]
-
Container Integrity : Ensure the container is tightly sealed and clearly labeled.[6]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First-Aid Measures for Exposure
Immediate and correct first aid can significantly reduce harm. The following protocols should be followed.
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[2][8] Seek immediate medical attention.[6][7]
-
Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6][7][14] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6][7][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[2][7][8] If the person is conscious, rinse their mouth with water.[2][6] Never give anything by mouth to an unconscious person.[2][7] Call a physician or poison control center immediately.[8]
Experimental Protocol: Solid Spill Cleanup
In the event of a spill, a systematic response is required to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[2]
-
Don PPE : Before attempting cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.[2][14]
-
Contain the Spill : Prevent the powder from becoming airborne. If safe to do so, cover the spill with a plastic sheet to minimize dust dispersion.
-
Clean Up : Carefully sweep or vacuum the spilled solid material.[7] Avoid actions that generate dust. Place the collected material and any contaminated cleanup supplies (e.g., paper towels, gloves) into a suitable, labeled, and sealed container for hazardous waste disposal.[2][7]
-
Decontaminate : Wipe the spill area with a suitable solvent and then wash with soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Report : Report the incident to the laboratory supervisor or safety officer.
The following flowchart details the decision-making process for responding to a chemical spill.
Caption: Emergency Response Flowchart for a Spill.
References
- 1. This compound | C8H6N2O2 | CID 560743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 64113-86-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound , 95% , 64113-86-6 - CookeChem [cookechem.com]
- 5. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. westlab.com.au [westlab.com.au]
- 11. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Enduring Legacy of the Nitrile: A Technical Guide to the Discovery and History of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has etched a remarkable and enduring legacy in the annals of chemical synthesis and medicinal chemistry. From its serendipitous discovery in the mid-19th century to its central role in modern blockbuster pharmaceuticals, the journey of substituted benzonitriles is a testament to the power of synthetic innovation and the intricate dance of structure and function. This in-depth technical guide navigates the historical landscape of benzonitrile chemistry, charting its discovery, the evolution of its synthesis, and its profound impact on drug discovery. We will delve into the causality behind experimental choices in seminal synthetic methods, provide detailed, validated protocols, and explore the structure-activity relationships that have rendered this scaffold a "privileged" structure in the pharmacopeia.
The Genesis of a New Functional Group: The Discovery of Benzonitrile
The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling.[1][2] While investigating the thermal dehydration of ammonium benzoate, he isolated a colorless, oily liquid with a characteristic almond-like scent.[2] Drawing an analogy to the known conversion of ammonium formate to hydrogen cyanide (formonitrile), Fehling correctly deduced the structure of the new compound and coined the term "benzonitril."[1][2] This nomenclature was pivotal, as it gave rise to the name for the entire class of organic compounds containing the -C≡N functional group: nitriles.[2] Although Friedrich Wöhler and Justus von Liebig had likely prepared benzonitrile in 1832, their yield was too minuscule for proper characterization.[2] Fehling's work, therefore, stands as the formal discovery and characterization that opened the door to a new world of organic chemistry.[2]
Interestingly, the story of benzonitrile has a modern astronomical postscript. In 2018, this simple aromatic nitrile was detected in the interstellar medium, specifically in the Taurus molecular cloud (TMC-1), highlighting the universal nature of organic molecules.[1][3][4]
The Synthetic Challenge: From Thermal Decomposition to Catalytic Precision
The initial synthesis of benzonitrile, while groundbreaking, was rudimentary. The quest for more efficient and versatile methods to introduce the nitrile group onto an aromatic ring spurred the development of several named reactions that have become cornerstones of organic synthesis.
Foundational Methods: The Sandmeyer and Rosenmund-von Braun Reactions
The Sandmeyer Reaction (1884): Discovered serendipitously by Swiss chemist Traugott Sandmeyer, this reaction provides a versatile method for converting aryl diazonium salts into a variety of substituted arenes, including benzonitriles.[5][6] Sandmeyer's initial attempt to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide unexpectedly yielded chlorobenzene.[5][7] This led to the realization that copper(I) salts could catalyze the displacement of the diazonium group with various nucleophiles.[5] The use of copper(I) cyanide (CuCN) allows for the efficient synthesis of aryl nitriles.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5][7]
Experimental Protocol: Sandmeyer Cyanation of Aniline
This protocol provides a general procedure for the cyanation of an aniline derivative.
1. Diazotization of Aniline:
- In a suitable beaker, combine one equivalent of the starting aniline with a 3M solution of a strong acid (e.g., HCl or HBr).
- Cool the mixture to 0-5°C in an ice-water bath with vigorous stirring.
- Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5°C.
- Continue stirring for 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.[9]
2. Sandmeyer Reaction:
- In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a concentrated aqueous solution of sodium or potassium cyanide.
- Cool this cyanide solution to 0-5°C in an ice-water bath.
- Slowly and carefully add the cold diazonium salt solution to the vigorously stirred cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.[9]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure complete reaction.
3. Work-up:
- Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any HCN), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Remove the solvent under reduced pressure to yield the crude benzonitrile derivative.
- Further purification can be achieved by distillation or column chromatography.[9]
The Rosenmund-von Braun Reaction (1914): Developed by Karl Wilhelm Rosenmund and later improved by Julius von Braun, this reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at elevated temperatures.[10][11] The reaction is particularly useful for aryl bromides and iodides.[12] While the original conditions were harsh, modern modifications have made this a more versatile tool in the synthetic chemist's arsenal.[11]
Experimental Protocol: Rosenmund-von Braun Reaction
This protocol describes a general procedure for the cyanation of an aryl bromide.
1. Reaction Setup:
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl bromide (1 equivalent) and copper(I) cyanide (1.2-1.5 equivalents).
- Add a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine.[12]
2. Reaction Execution:
- Heat the reaction mixture to reflux (typically 150-200°C) with vigorous stirring.[2]
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the aryl halide.
3. Work-up:
- Cool the reaction mixture to room temperature.
- Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes and dissolve the copper salts.
- Extract the product with an organic solvent (e.g., toluene or ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure.
- The crude product can be purified by distillation, crystallization, or column chromatography.
The Houben-Hoesch Reaction: Acylation with Nitriles
The Houben-Hoesch reaction, an extension of the Gattermann reaction, utilizes a nitrile to acylate electron-rich aromatic compounds like phenols and their ethers in the presence of a Lewis acid and HCl.[13][14] This reaction forms a ketimine intermediate, which is then hydrolyzed to yield an aryl ketone.[14] While not a direct synthesis of benzonitriles, it highlights the utility of the nitrile group as a synthetic precursor.
The Modern Era: Transition Metal-Catalyzed Cyanations
While the classical methods are robust, they often require stoichiometric amounts of copper salts and harsh reaction conditions. The late 20th and early 21st centuries have witnessed the rise of more efficient and milder catalytic methods, primarily utilizing palladium and nickel.
Palladium-Catalyzed Cyanation: First reported by Takagi in 1973, palladium-catalyzed cyanation of aryl halides offers a significant improvement in terms of mildness and functional group tolerance.[8][15] These reactions typically employ a palladium catalyst, a phosphine ligand, and a cyanide source.[15] A major challenge has been catalyst deactivation by the cyanide ion, which can poison the palladium catalyst.[8] To circumvent this, various strategies have been developed, such as the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and the development of highly active and robust catalyst systems.[8][16]
Nickel-Catalyzed Cyanation: Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based systems.[1][10] These methods can often employ a wider range of cyanide sources and have shown excellent efficacy for the cyanation of less reactive aryl chlorides.[1][10] Recent advancements have focused on developing milder reaction conditions, including room-temperature cyanations and the use of non-metallic cyanide sources.[1]
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cyanation of an aryl bromide using zinc cyanide.
1. Reaction Setup:
- To an oven-dried Schlenk tube or a vial equipped with a magnetic stir bar, add the aryl bromide (1 equivalent), zinc cyanide (0.6 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%).
- Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
2. Reaction Execution:
- Add a degassed solvent, such as dioxane or DMF, via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
- Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
3. Work-up:
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography.
Table 1: Comparison of Synthetic Methods for Substituted Benzonitriles
| Reaction | Typical Substrate | Cyanide Source | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Sandmeyer | Aryl diazonium salt | CuCN/NaCN | Copper(I) | 0-60°C, aqueous | Versatile, mild conditions | Diazonium salts can be unstable |
| Rosenmund-von Braun | Aryl bromide/iodide | CuCN | Stoichiometric Copper(I) | 150-200°C, polar solvent | Direct cyanation of halides | Harsh conditions, stoichiometric copper |
| Palladium-catalyzed | Aryl chloride/bromide/iodide | Zn(CN)₂, K₄[Fe(CN)₆] | Pd(0)/ligand | 80-120°C, organic solvent | Mild, high functional group tolerance | Catalyst cost and sensitivity |
| Nickel-catalyzed | Aryl chloride/bromide | Various | Ni(0)/ligand | 40-100°C, organic solvent | Cost-effective, good for aryl chlorides | Ligand sensitivity, potential toxicity |
The Benzonitrile Moiety in Drug Discovery: A Privileged Scaffold
The unique physicochemical properties of the nitrile group have made substituted benzonitriles a cornerstone in modern drug discovery. The nitrile group is a strong electron-withdrawing group, is metabolically stable, and can act as a hydrogen bond acceptor, often serving as a bioisostere for carbonyl or hydroxyl groups.[17][18] This has led to the development of numerous blockbuster drugs across various therapeutic areas.
Aromatase Inhibitors in Oncology: The Rise of Letrozole and Anastrozole
Perhaps the most prominent success story of substituted benzonitriles in medicinal chemistry is their application as aromatase inhibitors for the treatment of hormone receptor-positive breast cancer.[5][19] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis.[7] By inhibiting this enzyme, these drugs reduce circulating estrogen levels, thereby starving hormone-dependent tumors.
-
Letrozole (Femara®): Discovered by scientists at Ciba-Geigy (now Novartis) in the 1980s, letrozole is a highly potent and selective non-steroidal aromatase inhibitor.[3][4] Its structure features a 4-cyanophenyl group that is crucial for its inhibitory activity.[19] Structure-activity relationship (SAR) studies revealed that the nitrile group mimics a key interaction of the natural substrate with the enzyme's active site.[19]
-
Anastrozole (Arimidex®): Anastrozole is another potent and selective non-steroidal aromatase inhibitor. Its synthesis involves the construction of a central benzene ring substituted with two 2-cyanoprop-2-yl groups and a 1,2,4-triazol-1-ylmethyl moiety.[6][7] The gem-dimethyl groups adjacent to the nitriles are critical for its activity.
Diagram: Synthetic Workflow for Anastrozole
Caption: A generalized synthetic pathway for Anastrozole starting from mesitylene.
Kinase Inhibitors: Targeting Dysregulated Signaling
The benzonitrile scaffold is also prevalent in the design of kinase inhibitors, a major class of targeted cancer therapies.[20][21] The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase domain, contributing to high binding affinity and selectivity.[19] SAR studies on various kinase inhibitors have demonstrated that the position and electronic nature of substituents on the benzonitrile ring can be fine-tuned to optimize potency and selectivity for specific kinases.[14]
Diagram: General Kinase Inhibition by a Benzonitrile Derivative
Caption: A simplified diagram illustrating the competitive inhibition of a kinase by a benzonitrile-containing drug.
Other Therapeutic Applications
The versatility of the substituted benzonitrile scaffold extends beyond oncology. For instance, Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease, features a 3-cyano-4,5-dinitrophenyl group.[22][23] The nitrile group, along with the nitro groups, contributes to the electronic properties of the molecule that are essential for its inhibitory activity.[23]
Table 2: Selected Substituted Benzonitrile-Containing Drugs
| Drug | Therapeutic Area | Target | Key Structural Feature |
| Letrozole | Oncology (Breast Cancer) | Aromatase | 4-Cyanophenyl |
| Anastrozole | Oncology (Breast Cancer) | Aromatase | 3,5-Bis(2-cyanoprop-2-yl)phenyl |
| Entacapone | Neurology (Parkinson's) | COMT | 3-Cyano-4,5-dinitrophenyl |
| Perampanel | Neurology (Epilepsy) | AMPA Receptor | 5'-Benzonitril-2'-pyridone |
| Rilpivirine | Infectious Disease (HIV) | Reverse Transcriptase | 4-((4-cyanophenyl)amino)pyrimidinyl |
Future Perspectives: The Continuing Evolution of Benzonitrile Chemistry
The journey of substituted benzonitriles is far from over. Ongoing research continues to push the boundaries of synthetic efficiency and explore new therapeutic applications. The development of greener and more sustainable catalytic systems for cyanation remains a key area of focus. Furthermore, the application of computational chemistry and machine learning in drug design is poised to accelerate the discovery of novel benzonitrile-based therapeutics with enhanced potency and selectivity. From a simple laboratory curiosity to a cornerstone of modern medicine, the substituted benzonitrile scaffold continues to be a source of inspiration and innovation for chemists and pharmaceutical scientists worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 3. Letrozole | Breast Cancer Treatment Drug | Britannica [britannica.com]
- 4. [PDF] The discovery and mechanism of action of letrozole | Semantic Scholar [semanticscholar.org]
- 5. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 12. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 13. The discovery and mechanism of action of letrozole | springermedicine.com [springermedicine.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 22. Entacapone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 23. The Catechol O-Methyltransferase Inhibitor Entacapone in the Treatment of Parkinson's Disease: Personal Reflections on a First-in-Class Drug Development Programme 40 Years On - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Nitrile and Nitro Groups in 5-Methyl-2-nitrobenzonitrile
Abstract
5-Methyl-2-nitrobenzonitrile is a bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its synthetic utility is dictated by the distinct yet electronically coupled reactivity of its two powerful electron-withdrawing groups: the nitrile (-C≡N) and the nitro (-NO₂). This technical guide provides an in-depth analysis of the chemical behavior of these functional groups, focusing on chemoselective transformations. We will explore the underlying electronic effects governing their reactivity, present field-proven protocols for selective reactions, and offer a comparative framework to guide researchers in achieving desired synthetic outcomes. This document is intended for an audience of researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Molecular Architecture and Electronic Landscape
This compound possesses a unique electronic profile. Both the nitro and nitrile groups are strongly electron-withdrawing, acting through a combination of inductive (-I) and resonance (-M) effects.
-
Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, it significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.[1][2] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the intermediate Meisenheimer complex.[3][4]
-
Nitrile Group (-C≡N): The nitrile group also deactivates the aromatic ring towards EAS via strong inductive and resonance effects.[5] Its linear geometry and sp-hybridized carbon make it an electrophilic center, susceptible to nucleophilic attack.[6][7] Like the nitro group, it is a meta-director in EAS and an ortho/para activator for SNAr.[5]
The presence of a weakly electron-donating methyl group (-CH₃) at the 5-position provides a slight counteracting inductive effect but does not fundamentally alter the heavily electron-deficient nature of the aromatic ring. The key to the synthetic utility of this compound lies in exploiting the subtle differences in reactivity between the nitro and nitrile moieties to achieve chemoselectivity.
Table 1: Electronic Properties of Functional Groups
| Functional Group | Inductive Effect | Resonance Effect | Impact on Aromatic Ring |
| **Nitro (-NO₂) ** | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong deactivation (EAS), Strong activation (SNAr) |
| Nitrile (-C≡N) | Strongly withdrawing (-I) | Strongly withdrawing (-M) | Strong deactivation (EAS), Strong activation (SNAr) |
| Methyl (-CH₃) | Weakly donating (+I) | Hyperconjugation | Weak activation (EAS) |
Chemoselective Reduction: Targeting the Nitro vs. Nitrile Group
Reduction is the most common and synthetically valuable transformation for this molecule. The primary challenge is achieving selectivity, as both groups can be reduced to amines. Fortunately, the nitro group is significantly more susceptible to reduction under a variety of conditions, allowing for excellent chemoselectivity.
Selective Reduction of the Nitro Group
The conversion of this compound to 2-amino-5-methylbenzonitrile is a cornerstone transformation, yielding a crucial building block for heterocyclic synthesis.[8][9] This is readily achieved by choosing reducing agents that are highly selective for aromatic nitro groups while leaving the more resilient nitrile group intact.
Common Selective Methods:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and highly reliable method. SnCl₂ is a mild reducing agent that readily reduces aromatic nitro compounds in the presence of sensitive functional groups, including nitriles, esters, and ketones.[10][11] The reaction proceeds in protic solvents like ethanol or ethyl acetate.
-
Sodium Dithionite (Na₂S₂O₄): As an inexpensive and safe alternative to metal-based reductions, sodium dithionite is highly effective for the chemoselective reduction of nitroarenes.[12][13] The reaction is typically performed in a biphasic system (e.g., water/organic solvent) and is tolerant of a wide array of functional groups.[14]
-
Catalytic Hydrogenation: While powerful, this method requires careful catalyst selection to avoid dehalogenation or reduction of other groups. For preserving a nitrile, sulfided platinum on carbon (Pt/C) or using specific conditions with Raney Nickel can be effective.[11] Standard Palladium on Carbon (Pd/C) can sometimes lead to over-reduction or hydrogenolysis of the nitrile, though it is often used successfully.[15][16]
Experimental Protocol: Selective Nitro Reduction with SnCl₂·2H₂O
This protocol is a self-validating system designed for high selectivity and yield.
-
Initiation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. The mixture may be heated.
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80 °C) under an inert nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature and pour it into a beaker of crushed ice.
-
Neutralization: Carefully basify the mixture by adding 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[11]
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-amino-5-methylbenzonitrile, which can be further purified by recrystallization or column chromatography.
Selective Reduction of the Nitrile Group
Targeting the nitrile group for reduction while leaving the nitro group untouched is a significant synthetic challenge due to the high reactivity of the nitro group. Standard powerful reducing agents like LiAlH₄ would reduce both groups. However, specialized methods have been developed.
A notable approach involves the use of sodium borohydride in conjunction with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).[17] This system generates a borane species in situ that shows a preference for the nitrile group under aprotic conditions, likely due to the specific complexation with the nitrile nitrogen.[17]
Causality of Selectivity: The choice of an aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF) is critical to prevent the formation of highly reactive borane complexes with protic solvents and to minimize side reactions like solvent polymerization.[17] The Lewis acid (BF₃·OEt₂) activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic and susceptible to hydride attack from the borohydride.[17]
Reactivity of the Nitrile Group: Hydrolysis
The nitrile group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. This transformation converts this compound into 5-Methyl-2-nitrobenzoic acid, another valuable synthetic intermediate.[15][18]
The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed.[19][20]
-
Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a strong aqueous acid like H₂SO₄ or HCl. The reaction is initiated by the protonation of the nitrile nitrogen, which greatly increases the electrophilicity of the nitrile carbon, allowing for the nucleophilic attack of water.[7][21]
-
Base-Catalyzed Hydrolysis: Refluxing with a strong base like NaOH results in the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. An acidic workup is required to protonate the resulting carboxylate salt to obtain the free carboxylic acid.[20]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: Place this compound (1.0 eq) in a round-bottom flask with a reflux condenser.
-
Reagent Addition: Add a solution of 50-70% aqueous sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain it for several hours.
-
Monitoring: The reaction can be monitored by observing the dissolution of the starting material and the eventual precipitation of the product upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 5-Methyl-2-nitrobenzoic acid, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from an appropriate solvent can be performed for higher purity.
Influence on Aromatic Substitution Reactions
As mentioned, both the nitro and nitrile groups are strongly deactivating for electrophilic aromatic substitution (EAS), making reactions like Friedel-Crafts alkylation or acylation practically impossible.[22] Any potential EAS, such as further nitration or halogenation under harsh conditions, would be directed to the positions meta to both groups (positions 4 and 6).
The more significant influence is on nucleophilic aromatic substitution (SNAr). While this compound itself lacks a suitable leaving group for SNAr, the powerful activating effect of the ortho-nitro group is a critical concept. If a leaving group (e.g., a halogen) were present at the 1-position (where the nitrile is), the nitro group at the 2-position would strongly stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution.[3][23]
Conclusion
The reactivity of this compound is a study in controlled chemoselectivity. The pronounced difference in the ease of reduction between the nitro and nitrile groups allows for the highly selective synthesis of 2-amino-5-methylbenzonitrile, a versatile precursor for many advanced molecular scaffolds. Conversely, the robust nature of the nitro group allows the nitrile to be hydrolyzed to a carboxylic acid under forcing acidic conditions. While direct reduction of the nitrile in the presence of the nitro group is challenging, specialized borane-based reagents have proven effective. Understanding the electronic interplay of these functional groups and the rationale behind specific reaction conditions empowers chemists to strategically and efficiently utilize this compound in complex synthetic pathways.
References
- 1. testbook.com [testbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
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- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 18. 5-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 18371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-Methyl-2-nitrobenzonitrile in Modern Organic Synthesis
Abstract
5-Methyl-2-nitrobenzonitrile is a versatile aromatic building block whose value in organic synthesis is derived from the distinct and orthogonal reactivity of its three functional components: the nitro group, the nitrile moiety, and the substituted benzene ring. The strategic manipulation of the nitro and nitrile groups, particularly the selective reduction of the former, unlocks a pathway to a variety of high-value intermediates. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on field-proven protocols for its transformation into key precursors for pharmaceutical and materials science applications. We will delve into the causality behind methodological choices, present comparative data for critical transformations, and provide step-by-step protocols for immediate laboratory application.
Introduction: Physicochemical Profile and Strategic Importance
This compound (CAS No: 64113-86-6) is a crystalline solid that serves as a pivotal starting material.[1] Its synthetic potential is primarily centered on the chemoselective transformation of the nitro group into an amine, yielding 5-amino-2-methylbenzonitrile. This resulting ortho-aminoaryl nitrile is a prized precursor for the construction of a multitude of heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Appearance | Crystalline Solid | N/A |
| CAS Number | 64113-86-6 | [1] |
| SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])C#N | [1] |
The strategic advantage of this molecule lies in the differential reactivity of the nitro and nitrile groups. The nitro group can be selectively reduced under conditions that leave the nitrile group intact, a crucial step for subsequent synthetic elaborations.[4]
Caption: Synthetic utility of this compound.
Core Transformation: Selective Reduction of the Nitro Group
The conversion of the nitro group in this compound to an amine is the most critical and frequently employed transformation. The resulting product, 5-amino-2-methylbenzonitrile, is a versatile intermediate for pharmaceuticals and agrochemicals.[5] The primary challenge is to achieve high chemoselectivity, reducing the nitro group while preserving the nitrile functionality. Several robust methods are available, with the choice depending on factors like available equipment, scale, and tolerance of other functional groups.[6][7]
Comparative Analysis of Reduction Methodologies
| Method | Catalyst / Reagent | Reducing Agent | Solvent | Temp. | Typical Yield | Key Insights & Selectivity |
| Catalytic Hydrogenation | 5-10 mol% Pd/C (10%) | H₂ (gas, 1-4 atm) | Methanol / Ethanol | Room Temp. | >95% | Highly efficient and clean; the industry standard. Requires specialized hydrogenation equipment. Excellent selectivity for nitro group over nitrile.[6][7] |
| Transfer Hydrogenation | 5-10 mol% Pd/C (10%) | HCOOH or (NH₄)HCO₂ | Methanol / Ethanol | Reflux | >90% | Avoids the need for high-pressure H₂ gas, making it more accessible. Formic acid or its salts act as the in-situ hydrogen source.[6][8] |
| Metal-Mediated Reduction | SnCl₂·2H₂O | - | Ethanol / Ethyl Acetate | Reflux | ~85-95% | A classic, reliable method. Particularly useful for substrates sensitive to catalytic hydrogenation. Work-up can be tedious due to tin salt removal.[4] |
| Metal-Mediated Reduction | Fe Powder | HCl (catalytic) | Ethanol / H₂O | Reflux | >90% | Cost-effective and robust. The work-up involves filtering off iron oxides and is generally cleaner than the tin-based method.[6][9] |
Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon
This method is often preferred for its high efficiency and clean reaction profile, generating water as the only stoichiometric byproduct.[6]
Rationale: Palladium on carbon is a highly effective catalyst for the hydrogenation of nitroarenes. The reaction proceeds via the adsorption of the nitro group onto the palladium surface, followed by sequential reduction by activated hydrogen. The nitrile group is significantly less reactive under these mild conditions.
Caption: Workflow for catalytic hydrogenation.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Filter Aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. Causality: The inert atmosphere prevents potential ignition of the dry catalyst upon contact with solvent vapors and air.
-
Seal the vessel and purge thoroughly with an inert gas to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-2-methylbenzonitrile, which can be further purified if necessary.
Transformations of the Nitrile Group
While often preserved during nitro reduction, the nitrile group is a valuable functional handle for constructing other key moieties, most notably tetrazoles.
Protocol 3.1: Synthesis of 5-(5-Methyl-2-nitrophenyl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide source is the most common method for synthesizing 5-substituted 1H-tetrazoles.[10] Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[11]
Rationale: This reaction is typically catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid, which activates the nitrile carbon towards nucleophilic attack by the azide anion.[11][12]
Caption: Synthesis of a tetrazole derivative.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃, 1.5-3.0 eq)
-
Silica Sulfuric Acid (SSA) or Zinc Bromide (ZnBr₂) (catalytic amount)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add sodium azide and the catalyst (e.g., silica sulfuric acid).[11]
-
Heat the reaction mixture (typically to 100-120 °C) and stir until TLC/LC-MS analysis indicates complete consumption of the starting nitrile. Causality: Heating is required to overcome the activation energy for the cycloaddition.
-
Cool the reaction mixture to room temperature and pour it into acidified water (e.g., dilute HCl).
-
The product will often precipitate and can be collected by vacuum filtration.
-
Wash the collected solid with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Applications in Heterocyclic Synthesis
The true synthetic power of this compound is realized through its conversion to 5-amino-2-methylbenzonitrile, which serves as a scaffold for building fused heterocyclic systems like benzimidazoles and quinazolines.[2][3][13]
Protocol 4.1: Synthesis of a 2,6-Dimethylbenzimidazole Derivative
Benzimidazoles are a privileged scaffold in drug discovery.[14] They can be readily synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. Here, we adapt this principle starting from 5-amino-2-methylbenzonitrile. The synthesis involves a two-step, one-pot process: reduction of the nitrile to a primary amine followed by cyclization with acetic acid.
Rationale: The initial reduction of the nitrile group in 5-amino-2-methylbenzonitrile creates the required ortho-diamino functionality. This intermediate, 2-(aminomethyl)-4-methylaniline, can then undergo a Phillips condensation with acetic acid, where the two amino groups react to form the imidazole ring.
Caption: Two-step synthesis of a benzimidazole derivative.
Materials:
-
5-Amino-2-methylbenzonitrile (1.0 eq, from Protocol 2.1)
-
Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Aqueous work-up reagents (e.g., Rochelle's salt solution, NaOH)
Procedure:
-
Step 1: Nitrile Reduction. Carefully add a solution of 5-amino-2-methylbenzonitrile in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.[15][16]
-
Allow the mixture to warm to room temperature and then heat to reflux until the nitrile is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filter the resulting granular precipitate of aluminum salts and wash with THF.
-
Step 2: Cyclization. Concentrate the filtrate to obtain the crude diamine. Add glacial acetic acid and heat the mixture to reflux for several hours.[17]
-
Monitor the formation of the benzimidazole by LC-MS.
-
Upon completion, cool the reaction, pour it onto ice, and basify with concentrated NaOH or ammonium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
References
- 1. This compound | C8H6N2O2 | CID 560743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 14. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthetic Routes to Heterocyclic Compounds from 5-Methyl-2-nitrobenzonitrile
Introduction
5-Methyl-2-nitrobenzonitrile is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic scaffolds. The strategic positioning of the nitro, cyano, and methyl groups on the benzene ring allows for a range of chemical transformations, leading to the synthesis of privileged structures in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic routes to key heterocyclic compounds, including quinazolines, indazoles, and benzodiazepines, starting from this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical aspects of these syntheses.
The primary strategic transformation of this compound involves the reduction of the nitro group to an amine, furnishing the key intermediate, 2-amino-5-methylbenzonitrile. This intermediate serves as a branching point for the synthesis of various fused heterocyclic systems.
PART 1: The Gateway Intermediate: Synthesis of 2-Amino-5-methylbenzonitrile
The reduction of the aromatic nitro group in this compound to a primary amine is a critical first step in the majority of synthetic pathways to N-heterocycles. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, preserving the nitrile functionality.
Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] Common methods involve catalytic hydrogenation or the use of metallic reducing agents in acidic or neutral media.[2]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[2][3]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a high-pressure vessel, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methylbenzonitrile, which can often be used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 10% Pd/C, H₂ gas |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Pressure | 50-100 psi |
| Typical Yield | >95% |
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride is a classic and reliable method for the reduction of aromatic nitro compounds in the laboratory setting.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylbenzonitrile.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | SnCl₂·2H₂O, conc. HCl |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 85-95% |
PART 2: Synthesis of Fused Heterocyclic Systems
With the key intermediate, 2-amino-5-methylbenzonitrile, in hand, a variety of annulation strategies can be employed to construct different heterocyclic rings.
Section 2.1: Synthesis of Quinazolines
Quinazolines are a class of bicyclic aromatic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties. 2-Aminobenzonitriles are common precursors for the synthesis of quinazolines.[4][5]
Synthetic Strategy:
The synthesis of quinazolines from 2-amino-5-methylbenzonitrile typically involves the reaction with a one-carbon or multi-carbon component that provides the remaining atoms for the pyrimidine ring.
Figure 1: General synthetic pathway to 6-methylquinazolines.
A palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazoline derivatives.[5]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine 2-amino-5-methylbenzonitrile (1.0 eq), an aldehyde (1.2 eq), an arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., XPhos, 10 mol%) in a suitable solvent (e.g., dioxane).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel to afford the desired 2,4-disubstituted-6-methylquinazoline.
| Parameter | Value |
| Starting Material | 2-Amino-5-methylbenzonitrile |
| Reagents | Aldehyde, Arylboronic acid, Pd(OAc)₂, XPhos, K₂CO₃ |
| Solvent | Dioxane |
| Temperature | 100-120 °C |
| Typical Yield | 60-85% |
Section 2.2: Synthesis of Indazoles
Indazoles, or benzopyrazoles, are another important class of N-heterocycles with diverse pharmacological activities.[6] Both 2-nitro and 2-aminobenzonitriles can serve as precursors to indazoles.
Synthetic Strategy 1: Reductive Cyclization of 2-Nitrobenzonitriles
This approach involves the reduction of the nitro group and subsequent intramolecular cyclization. This can be achieved using various reducing agents, often in the presence of a catalyst.[7]
Figure 2: Reductive cyclization pathway to 6-methyl-1H-indazoles.
An organophosphorus-mediated reductive cyclization can be employed to synthesize 3-amino-2H-indazoles from substituted 2-nitrobenzonitriles.[7]
Experimental Protocol:
-
Amidine Formation: Convert this compound to the corresponding benzamidine derivative. This can be achieved through a two-step sequence, for instance, via a trimethylaluminium-mediated conversion.[7]
-
Reductive Cyclization: Treat the substituted benzamidine with a reducing agent such as triphenylphosphine (PPh₃) in a suitable high-boiling solvent (e.g., xylenes).
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, the product can be isolated and purified by standard techniques such as crystallization or column chromatography.
Synthetic Strategy 2: From 2-Aminobenzonitriles
2-Amino-5-methylbenzonitrile can be converted to indazoles through the formation of a ketimine intermediate followed by a copper-mediated N-N bond formation.[7]
Experimental Protocol:
-
Ketimine Formation: React 2-amino-5-methylbenzonitrile with an organometallic reagent (e.g., a Grignard reagent, R-MgBr) in an anhydrous solvent like THF.
-
Cyclization: To the in-situ generated ketimine, add a copper(II) salt such as copper(II) acetate (Cu(OAc)₂) and heat the reaction mixture in the presence of oxygen as the oxidant.
-
Monitoring and Work-up: Monitor the reaction and upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to yield the 3-substituted-6-methyl-1H-indazole.
Section 2.3: Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[8] The synthesis of the 1,4-benzodiazepine core often starts from 2-aminobenzophenones.[9][10]
Synthetic Strategy:
The synthesis of a 6-methyl-1,4-benzodiazepine derivative from 2-amino-5-methylbenzonitrile requires the initial conversion of the nitrile group to a ketone, typically through a reaction with an organometallic reagent, to form a 2-amino-5-methylbenzophenone derivative.
Figure 3: Synthetic approach to 7-methyl-1,4-benzodiazepines.
Experimental Protocol:
-
Grignard Reaction: To a solution of an appropriate aryl magnesium bromide (e.g., phenylmagnesium bromide) in anhydrous THF, slowly add a solution of 2-amino-5-methylbenzonitrile in THF at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Hydrolysis: Cool the reaction mixture and carefully quench with an aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product is then hydrolyzed with aqueous acid to afford the 2-amino-5-methylbenzophenone derivative, which is purified by column chromatography.
The resulting 2-amino-5-methylbenzophenone can then be cyclized to form the benzodiazepine ring system.[10]
Experimental Protocol:
-
Acylation: React the 2-amino-5-methylbenzophenone derivative with chloroacetyl chloride in a suitable solvent like toluene to form the corresponding 2-chloroacetamido-5-methylbenzophenone.[10]
-
Cyclization: Treat the acylated intermediate with a source of ammonia, such as hexamethylenetetramine and ammonium chloride in a methanol/water mixture, and heat. Microwave-assisted synthesis can significantly reduce the reaction time.[10]
-
Isolation: After the reaction is complete, the product can be isolated by filtration upon addition of water and purified by crystallization or column chromatography.
| Parameter | Value |
| Starting Material | 2-Amino-5-methylbenzophenone derivative |
| Reagents | Chloroacetyl chloride, Hexamethylenetetramine, NH₄Cl |
| Solvent | Toluene, Methanol/Water |
| Temperature | Reflux or Microwave Irradiation |
| Typical Yield | ~90% (for cyclization step)[10] |
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The key to its utility lies in the selective transformation of its functional groups, particularly the reduction of the nitro group to an amine, which opens up a plethora of cyclization strategies. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block and to develop novel synthetic routes to complex heterocyclic targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 10. actascientific.com [actascientific.com]
Application Notes & Protocols: The Strategic Application of 5-Methyl-2-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-nitrobenzonitrile (CAS No: 64113-86-6) is a pivotal aromatic building block in modern medicinal chemistry. Its unique trifunctional substitution pattern—a reactive nitro group, a versatile nitrile moiety, and a directing methyl group—renders it an exceptionally valuable precursor for a variety of heterocyclic scaffolds found in active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its primary application: the synthesis of 2-amino-5-methylbenzonitrile, a critical intermediate for constructing nitrogen-containing heterocycles. We will dissect the underlying chemical principles, provide validated, step-by-step protocols for its key transformations, and illustrate its strategic importance in the broader context of drug discovery and development.
Introduction: The Chemical Versatility of this compound
This compound is a crystalline solid whose synthetic utility is anchored in the chemoselective manipulation of its functional groups. The electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-CN) groups influences the reactivity of the aromatic ring, while their distinct chemical properties allow for stepwise, controlled transformations.
The most strategically significant transformation of this molecule is the selective reduction of the nitro group to a primary amine (-NH₂). This reaction unmasks a nucleophilic center ortho to the nitrile group, creating the ideal precursor, 2-amino-5-methylbenzonitrile , for a cascade of cyclization reactions. This intermediate is a cornerstone for building pharmacologically relevant scaffolds such as benzodiazepines and quinazolines, which are prevalent in drugs targeting the central nervous system and in kinase inhibitors for oncology.
Physicochemical Properties Comparison
| Property | This compound | 2-Amino-5-methylbenzonitrile |
| CAS Number | 64113-86-6 | 5925-93-9 |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₈N₂ |
| Molecular Weight | 162.15 g/mol | 132.16 g/mol |
| Appearance | Light yellow crystalline powder | Off-white to pale yellow crystalline powder |
| Melting Point | ~110-112 °C | 84-87 °C |
| Key Functional Groups | Nitro (-NO₂), Nitrile (-CN) | Amino (-NH₂), Nitrile (-CN) |
| Primary Synthetic Role | Precursor, Electrophilic Aromatic | Key Intermediate, Nucleophilic Aromatic |
Core Synthetic Application: Selective Reduction to 2-Amino-5-methylbenzonitrile
The conversion of the nitro group to an amine is the gateway to the broader utility of this compound. The choice of reduction methodology is critical to ensure high yield and, most importantly, to preserve the chemically sensitive nitrile group, which can be susceptible to reduction under harsh conditions.
Causality Behind Method Selection: Catalytic Hydrogenation
Catalytic hydrogenation is the premier industrial and laboratory method for this transformation. Its prevalence is due to several key advantages:
-
High Chemoselectivity: Noble metal catalysts, particularly Palladium on Carbon (Pd/C), can be tuned to selectively reduce the nitro group while leaving the nitrile and aromatic ring intact. This is achieved because the nitro group is more readily adsorbed and activated on the catalyst surface than the nitrile group under controlled conditions.
-
Atom Economy & Cleanliness: The only byproduct of the reaction is water, making it an environmentally benign process. Work-up is simplified to catalyst filtration and solvent removal.
-
High Yields: The reaction typically proceeds to completion with yields often exceeding 95%.
The primary challenge is preventing over-reduction of the nitrile to a benzylamine, which can be mitigated by careful control of hydrogen pressure, temperature, and reaction time.
Workflow for Pharmaceutical Intermediate Synthesis
The diagram below illustrates the central role of this compound as a starting material, its conversion to the key aminobenzonitrile intermediate, and the subsequent application of this intermediate in forming complex pharmaceutical scaffolds.
Application Notes and Protocols: Selective Reduction of the Nitro Group in 5-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of 2-Amino-5-methylbenzonitrile
The reduction of the nitro group in 5-Methyl-2-nitrobenzonitrile to yield 2-Amino-5-methylbenzonitrile is a pivotal transformation in synthetic organic chemistry.[1] The resulting product is a highly valuable intermediate in the pharmaceutical and fine chemical industries, serving as a key building block for a range of molecules, including certain benzodiazepine derivatives and other pharmacologically active compounds.[1][2] The primary challenge in this synthesis lies in achieving high chemoselectivity, reducing the nitro group while preserving the nitrile functionality, which can also be susceptible to reduction under certain conditions.[3] This guide provides a comprehensive analysis of various reaction conditions, offering detailed protocols and a rationale for methodological choices to ensure a successful and efficient synthesis.
Mechanistic Considerations: Pathways to Aromatic Amines
The reduction of a nitroarene to an aniline is a six-electron process that can proceed through different pathways, primarily the direct hydrogenation route and a condensation route.[4] The direct pathway, which is most common, involves the stepwise reduction from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[4][5] Understanding this progression is crucial for troubleshooting and optimizing reaction conditions, as the accumulation of intermediates can lead to side products.
Comparative Analysis of Reduction Methodologies
The selection of a reducing agent is the most critical decision in this synthetic transformation. The ideal method should be efficient, selective, scalable, and cost-effective. Below is a comparative analysis of common methodologies for the reduction of aromatic nitro compounds.
| Methodology | Reducing System | Advantages | Disadvantages | Chemoselectivity (Nitrile) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean byproducts (water), scalable.[6][7] | Potential for nitrile reduction, requires specialized equipment for handling H₂ gas.[7][8] | Moderate to good; catalyst and conditions must be carefully chosen. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of high-pressure H₂ gas, generally mild conditions.[9][10][11] | Can be slower than direct hydrogenation, may require higher catalyst loading.[12] | Good; often shows high selectivity for the nitro group.[9] |
| Metal/Acid Reduction | Fe/HCl or NH₄Cl | Cost-effective, robust, and highly reliable.[4][13][14] | Generates significant metallic waste, workup can be cumbersome.[15] | Excellent; generally does not affect the nitrile group.[16] |
| Metal Salt Reduction | SnCl₂·2H₂O | Mild conditions, excellent chemoselectivity for nitro groups over other functionalities.[7][13][16] | Stoichiometric amounts of tin salts are required, leading to tin waste.[17] | Excellent; highly selective for the nitro group.[16][18] |
| Dithionite Reduction | Na₂S₂O₄ | Metal-free, mild conditions, good functional group tolerance.[19][20] | Requires aqueous or semi-aqueous conditions, can have solubility issues. | Good to excellent; generally spares nitriles.[21] |
Experimental Protocols
Based on the comparative analysis, two robust and widely applicable protocols are detailed below: Catalytic Transfer Hydrogenation and Iron/Ammonium Chloride Reduction.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is favored for its operational simplicity and high selectivity, avoiding the need for a pressurized hydrogen gas setup.[10][11]
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. Advancement in methodologies for reduction of nitroarenes - RSC Advances (RSC Publishing) DOI:10.1039/C5RA10076C [pubs.rsc.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. tandfonline.com [tandfonline.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 18. scispace.com [scispace.com]
- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of 5-Methyl-2-nitrobenzonitrile
This compound is a versatile aromatic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a tolyl scaffold substituted with both a nitro and a cyano group, presents a unique electronic landscape ripe for functionalization. The potent electron-withdrawing nature of the ortho-nitro and meta-cyano groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2][3] This activation allows for the regioselective displacement of the nitro group by a wide array of nucleophiles, providing a direct route to a diverse library of substituted 5-methylbenzonitrile derivatives. These products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4]
This guide provides a detailed exploration of the principles governing nucleophilic substitution reactions on this compound and offers adaptable, step-by-step protocols for its reaction with common classes of nucleophiles.
Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike aliphatic SN2 reactions, which are concerted, nucleophilic aromatic substitution on activated rings typically proceeds through a two-step addition-elimination mechanism.[5] This pathway is necessitated by the high energy barrier for a backside attack on an sp²-hybridized carbon within an aromatic ring.[2]
The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and para positions relative to the leaving group.[5] In this compound, the ortho-nitro group and the para-cyano group effectively delocalize the negative charge.
-
Elimination of the Leaving Group and Aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group. While halides are common leaving groups, the nitro group can also be displaced, particularly when the ring is highly activated.[7][8]
The overall reaction rate is influenced by several factors: the strength of the attacking nucleophile, the stability of the Meisenheimer complex, and the ability of the leaving group to depart.
Caption: Generalized mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are designed as robust starting points for the nucleophilic substitution of this compound. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve maximum yield and purity for specific substrates.
Protocol 1: Synthesis of 2-Alkoxy-5-methylbenzonitriles via Reaction with Alkoxides
This protocol details the displacement of the nitro group with an alkoxide, such as sodium methoxide, to yield the corresponding 2-alkoxy-5-methylbenzonitrile.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 - 1.5 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the solution of this compound at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice-cold saturated NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-alkoxy-5-methylbenzonitrile.
Protocol 2: Synthesis of 2-Amino-5-methylbenzonitriles via Reaction with Amines
This protocol describes the reaction with primary or secondary amines to produce N-substituted 2-amino-5-methylbenzonitriles.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add a suitable base such as potassium carbonate or triethylamine (2.0 eq) to act as a scavenger for the generated acid.[10]
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product or prepare for extraction.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-5-methylbenzonitrile derivative.[11]
Protocol 3: Synthesis of 5-Methyl-2-(alkylthio)benzonitriles via Reaction with Thiols
This protocol outlines the synthesis of thioether derivatives through reaction with a thiol.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, ethanethiol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.
-
Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq) portion-wise.
-
Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiolate in situ.[12]
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Upon completion, carefully quench the reaction by slowly adding water or saturated NH₄Cl solution while cooling in an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 5-methyl-2-(alkylthio)benzonitrile.[13][14]
Caption: A generalized workflow for SNAr reactions.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound. These parameters serve as a starting point for experimental design.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) |
| Alkoxides | Sodium Methoxide (NaOMe) | - | Methanol, DMF | 60 - 80 | 2 - 6 |
| Amines | Piperidine | K₂CO₃ | DMSO, DMF | 50 - 100 | 4 - 12 |
| Thiols | Thiophenol | NaH | THF, DMF | 0 - 60 | 4 - 12 |
Troubleshooting and Expert Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent like DMSO, or employing a stronger base (for thiols) or a more nucleophilic reagent.
-
Side Reactions: The presence of water can lead to hydrolysis of the nitrile group or deactivation of strong bases like NaH. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Challenges: The polarity of the substituted benzonitrile products can vary significantly. A systematic approach to TLC solvent system screening is recommended to develop an effective column chromatography purification method.[15][16] General purification strategies for benzonitriles often involve distillation under reduced pressure or recrystallization.[17][18]
Conclusion
The protocols and principles outlined in this guide demonstrate the utility of this compound as a versatile substrate for nucleophilic aromatic substitution reactions. By leveraging the activating effects of the nitro and cyano groups, researchers can efficiently access a wide range of functionalized benzonitrile derivatives, which are valuable precursors in drug discovery and materials science. The provided methodologies offer a solid foundation for the synthesis and exploration of novel chemical entities.
References
- 1. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 18. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
The Strategic Role of 5-Methyl-2-nitrobenzonitrile in the Synthesis of Advanced Kinase Inhibitors
Application Note & Protocols
Introduction: The Benzonitrile Moiety as a Privileged Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with many of these drugs targeting the ATP-binding site of the kinase domain.[1] Within the vast chemical space of kinase inhibitors, molecules containing a benzonitrile scaffold have emerged as a particularly successful class. The nitrile group can act as a key hydrogen bond acceptor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition.[2]
5-Methyl-2-nitrobenzonitrile is a highly valuable, yet underutilized, starting material for the synthesis of a diverse range of kinase inhibitors. Its true potential is unlocked upon the selective reduction of the nitro group to an amine, yielding 2-amino-5-methylbenzonitrile. This transformation provides a key nucleophilic center that can be strategically employed in the construction of various heterocyclic cores common in kinase inhibitors, such as indazoles and pyrazoles.[3][4] The methyl group offers a point for modifying steric and electronic properties, which can be crucial for optimizing inhibitor selectivity and potency. This guide provides a detailed exploration of the synthetic utility of this compound, with a focus on its conversion to a key amine intermediate and subsequent elaboration into a representative indazole-based kinase inhibitor scaffold.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [5] |
| Molecular Weight | 162.15 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| CAS Number | 64113-86-6 | [5] |
Synthetic Strategy: From Nitrobenzonitrile to a Kinase Inhibitor Scaffold
The overall synthetic strategy is a two-stage process. The first, and most critical, is the selective reduction of the nitro group of this compound to form the versatile 2-amino-5-methylbenzonitrile intermediate. The second stage involves the construction of a representative indazole-based kinase inhibitor scaffold, a common core structure in many approved and investigational drugs.[3][7]
Caption: A generalized workflow for the synthesis of an indazole-based kinase inhibitor scaffold from this compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-5-methylbenzonitrile via Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes, often providing high yields of the corresponding anilines with minimal side products.[2] Palladium on carbon (Pd/C) is a widely used and robust catalyst for this transformation. This step is crucial as it unmasks the amine functionality required for the subsequent cyclization reaction.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge with an inert gas to remove any air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzonitrile. The product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of a Representative Indazole-Based Kinase Inhibitor Scaffold
Rationale: The 2-amino-5-methylbenzonitrile intermediate is an excellent precursor for the synthesis of indazoles. A common method involves diazotization of the aniline followed by intramolecular cyclization. The resulting indazole core is a privileged scaffold in many kinase inhibitors, including Axitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][8][9] This protocol outlines a representative synthesis of a functionalized indazole.
Materials:
-
2-Amino-5-methylbenzonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Reagents for subsequent functionalization (e.g., a thiol for S-arylation and a coupling partner for C-C bond formation)
-
Appropriate solvents (e.g., water, N,N-Dimethylformamide (DMF))
Procedure:
Step 2a: Diazotization
-
Suspend 2-amino-5-methylbenzonitrile (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2b: Intramolecular Cyclization to form 6-Methyl-1H-indazole-7-carbonitrile
-
The diazonium salt solution is typically used in situ. The cyclization to form the indazole ring can be promoted by carefully neutralizing the acidic solution or by thermal conditions, depending on the specific substrate and desired regioselectivity. For this representative protocol, we will assume a base-mediated cyclization.
-
Slowly add a base (e.g., sodium bicarbonate solution) to the diazonium salt solution at low temperature until the pH is neutral to slightly basic.
-
The indazole product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-methyl-1H-indazole-7-carbonitrile.
Step 2c: Functionalization of the Indazole Core This is a representative functionalization sequence inspired by syntheses of indazole-based kinase inhibitors.
-
N-Protection (Optional but often recommended): The indazole nitrogen can be protected with a suitable protecting group (e.g., tosyl or BOC) to control regioselectivity in subsequent reactions.
-
Halogenation: The indazole core can be halogenated (e.g., iodinated at the 3-position) using reagents like N-iodosuccinimide (NIS). This introduces a handle for cross-coupling reactions.
-
Cross-Coupling: The halogenated indazole can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) to introduce various substituents, which are crucial for tuning the biological activity of the kinase inhibitor.
Mechanism of Action: Inhibition of VEGFR Signaling
Many indazole-based kinase inhibitors, such as Axitinib, function by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[8] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8]
Caption: Simplified VEGFR signaling pathway and the mechanism of inhibition by an indazole-based kinase inhibitor.
By competitively binding to the ATP-binding pocket of the VEGFR kinase domain, these inhibitors prevent the autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to a reduction in tumor angiogenesis, proliferation, and survival.[10]
Conclusion
This compound is a versatile and strategically important starting material for the synthesis of complex heterocyclic scaffolds used in the development of kinase inhibitors. The straightforward reduction of its nitro group provides access to 2-amino-5-methylbenzonitrile, a key intermediate for the construction of indazole and other privileged cores. The protocols and strategies outlined in this guide demonstrate a clear and efficient pathway from this simple benzonitrile derivative to a sophisticated kinase inhibitor scaffold, highlighting its potential for accelerating drug discovery and development efforts.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2016108106A1 - An improved process for preparation of axitinib - Google Patents [patents.google.com]
- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 5-Methyl-2-nitrobenzonitrile for Biological Screening
Introduction: The Strategic Value of the 5-Methyl-2-nitrobenzonitrile Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. The this compound structure represents a versatile and synthetically tractable starting point for the generation of diverse chemical libraries aimed at biological screening. Its utility stems from the presence of three key functional groups on an aromatic ring: a methyl group, a nitro group, and a nitrile moiety. Each of these sites offers a distinct handle for chemical modification, allowing for a systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
The nitrile group, in particular, is a valuable pharmacophore in drug design. It can act as a bioisostere for carbonyl groups and halogens, participate in hydrogen bonding, and enhance metabolic stability.[1][2] Furthermore, the nitro group, while sometimes associated with toxicity, is a crucial synthetic precursor for the introduction of an amino group, a common feature in many biologically active molecules.[3] The strategic derivatization of this compound, therefore, provides a powerful platform for the discovery of novel therapeutic agents.
This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols. The focus is on transformations that yield compounds with high potential for biological activity, enabling researchers to efficiently generate libraries for high-throughput screening.
Core Derivatization Strategies and Synthetic Workflows
The derivatization of this compound can be approached by targeting its three primary functional groups. The following sections outline key transformations, the rationale behind their selection, and step-by-step protocols.
Figure 1: Key derivatization pathways of this compound.
Transformation of the Nitrile Group: Accessing Bioisosteres and Acidic Moieties
The nitrile group is a versatile functional handle that can be transformed into other key pharmacophores.
Rationale: The tetrazole ring is a well-established bioisostere of the carboxylic acid group in drug design.[4][5] It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability.[4] The [3+2] cycloaddition of a nitrile with an azide is the most direct route to synthesize 5-substituted-1H-tetrazoles.[6][7]
Protocol: Synthesis of 5-(5-Methyl-2-nitrophenyl)-1H-tetrazole
This protocol is adapted from established methods for tetrazole synthesis from nitriles.[7][8]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture to pH 2-3 with 2M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reagent | Molar Ratio (to starting material) | Purpose |
| Sodium azide (NaN₃) | 1.5 | Azide source for cycloaddition |
| Ammonium chloride (NH₄Cl) | 1.5 | In-situ generation of hydrazoic acid (HN₃) |
| N,N-Dimethylformamide (DMF) | Solvent | High-boiling polar aprotic solvent |
Table 1: Reagents for Tetrazole Synthesis.
Rationale: The hydrolysis of the nitrile group to a carboxylic acid introduces a key acidic moiety that can participate in crucial interactions with biological targets.[9][10] This transformation is typically achieved under acidic or basic conditions.[11]
Protocol: Acid-Catalyzed Hydrolysis of this compound
This protocol is based on standard procedures for nitrile hydrolysis.[10][11]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), 70% aqueous solution
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and 70% aqueous sulfuric acid.
-
Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 5-Methyl-2-nitrobenzoic acid can be purified by recrystallization.
-
Confirm the structure of the product using spectroscopic methods.
Selective Reduction of the Nitro Group: Introducing a Key Basic Center
Rationale: The reduction of the aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry, as the resulting aniline derivatives are precursors to a vast array of biologically active compounds.[12] The challenge lies in selectively reducing the nitro group in the presence of the nitrile functionality. Tin(II) chloride dihydrate is a well-established reagent for this selective reduction.[13][14]
Protocol: Synthesis of 2-Amino-5-methylbenzonitrile
This protocol is adapted from established methods for the selective reduction of aromatic nitro compounds.[13][14]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH), 5M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and cool in an ice bath.
-
Carefully add 5M NaOH solution to the mixture with vigorous stirring until the pH is basic (pH > 10) and the tin salts dissolve.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography.
-
Characterize the product by spectroscopic analysis.
| Reagent | Molar Ratio (to starting material) | Purpose |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 4.0 - 5.0 | Selective reducing agent for the nitro group |
| Ethanol | Solvent | Reaction medium |
| Sodium hydroxide (NaOH) | To pH > 10 | Neutralization and dissolution of tin salts during workup |
Table 2: Reagents for Selective Nitro Group Reduction.
Figure 2: Workflow for generating a diverse compound library.
Biological Screening Considerations
The derivatives synthesized from this compound are suitable for a wide range of biological assays.
-
Anticancer Screening: The introduction of various functional groups can modulate interactions with key cancer targets such as kinases and tubulin.[15] The MTT assay is a standard colorimetric method to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.[16]
-
Antimicrobial Screening: The diverse electronic and steric properties of the derivatives make them candidates for antimicrobial agents.[15] A standard method to evaluate their efficacy is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains.[16]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of compound libraries for biological screening. The strategic and selective modification of its nitrile, nitro, and methyl groups allows for the generation of a diverse range of molecules with the potential for significant biological activity. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to accelerate the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 5-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproducts encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic strategies for this compound are the Sandmeyer reaction of 5-methyl-2-nitroaniline and the nucleophilic aromatic substitution (SNAr) or cross-coupling reaction of a halogenated precursor, typically 2-bromo-4-methyl-1-nitrobenzene. The choice of route often depends on the availability and cost of the starting materials.
Q2: I am seeing a significant amount of a byproduct with a similar mass in my final product. What could it be?
A2: A common issue is the formation of isomeric byproducts, especially if the synthesis starts from the nitration of a substituted toluene. For instance, in the synthesis of the precursor 5-methyl-2-nitrobenzoic acid from 3-methylbenzoic acid, the formation of 3-methyl-4-nitrobenzoic acid is a known issue.[1] If your synthesis involves a nitration step, careful control of reaction conditions and purification of intermediates is crucial.
Q3: My reaction is complete, but after workup, I have a significant amount of a more polar compound. What is the likely culprit?
A3: The presence of a more polar byproduct often points to the hydrolysis of the nitrile group. Under either acidic or basic conditions, especially in the presence of water and at elevated temperatures, this compound can hydrolyze first to 5-methyl-2-nitrobenzamide and then to 5-methyl-2-nitrobenzoic acid.[2][3][4] To avoid this, ensure your reaction and workup conditions are anhydrous, and avoid prolonged exposure to strong acids or bases.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Sandmeyer Reaction
Q: I am performing a Sandmeyer reaction starting from 5-methyl-2-nitroaniline and my yields are consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Sandmeyer reaction are a frequent challenge. The primary causes often revolve around the stability of the diazonium salt and the efficiency of the subsequent cyanation step.
Troubleshooting Steps:
-
Diazonium Salt Formation and Stability:
-
Temperature Control: The diazotization of 5-methyl-2-nitroaniline must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[5] An unstable diazonium salt can lead to the formation of phenolic byproducts.
-
Acid Concentration: Ensure the correct stoichiometry of a strong acid, like hydrochloric or sulfuric acid, is used. Insufficient acid can lead to incomplete diazotization.
-
-
Cyanation Step:
-
Catalyst Activity: The copper(I) cyanide catalyst must be active. If it has been exposed to air for extended periods, its activity may be diminished.
-
Neutralization: The diazonium salt solution should be neutralized carefully before or during the addition to the copper(I) cyanide solution. An overly acidic solution can inhibit the reaction.
-
-
Side Reactions:
-
Biaryl Formation: A common byproduct in Sandmeyer reactions is the formation of biaryl compounds through the coupling of aryl radicals.[6]
-
Optimized Protocol for Sandmeyer Reaction:
| Step | Parameter | Recommended Value | Rationale |
| 1 | Diazotization Temperature | 0-5 °C | To ensure the stability of the diazonium salt. |
| 2 | Acid for Diazotization | HCl or H₂SO₄ | Strong acids are required for complete diazotization. |
| 3 | Cyanation Catalyst | Freshly prepared or high-purity CuCN | To ensure high catalytic activity. |
| 4 | pH of Cyanation | Near neutral | To facilitate the reaction and prevent side reactions. |
Issue 2: Incomplete Reaction in Cyanation of an Aryl Halide
Q: I am attempting to synthesize this compound from 2-bromo-4-methyl-1-nitrobenzene using a cyanide source, but the reaction is sluggish and incomplete. How can I drive it to completion?
A: The cyanation of an aryl halide, such as in a Rosenmund-von Braun or a palladium-catalyzed reaction, can be challenging due to the electron-withdrawing nature of the nitro group, which deactivates the ring towards certain types of substitution.
Troubleshooting Steps:
-
Reaction Conditions for Rosenmund-von Braun Reaction:
-
Temperature: This reaction often requires high temperatures (refluxing in a high-boiling polar solvent like DMF or nitrobenzene) to proceed at a reasonable rate.[7]
-
Solvent: A polar, high-boiling solvent is necessary to dissolve the reagents and facilitate the reaction.
-
Excess Cyanide: An excess of copper(I) cyanide is typically used to drive the reaction to completion.[7]
-
-
Palladium-Catalyzed Cyanation:
-
Ligand Choice: The choice of ligand is critical for the success of palladium-catalyzed cyanation reactions. Electron-rich and bulky phosphine ligands are often effective.
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction.
-
Cyanide Source: Various cyanide sources can be used, including less toxic alternatives to metal cyanides.[8][9]
-
Workflow for Optimizing Cyanation of 2-Bromo-4-methyl-1-nitrobenzene:
Caption: Optimization workflow for the cyanation of 2-bromo-4-methyl-1-nitrobenzene.
Issue 3: Formation of Amide and Carboxylic Acid Byproducts
Q: My final product is contaminated with 5-methyl-2-nitrobenzamide and 5-methyl-2-nitrobenzoic acid. How can I prevent their formation and remove them?
A: The formation of these hydrolysis byproducts is a common issue, especially during the workup and purification stages.
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Workup: During aqueous workup, minimize the contact time with acidic or basic solutions. Perform extractions quickly and at low temperatures if possible.
-
Avoid High Temperatures: Prolonged heating in the presence of water can accelerate hydrolysis.
Purification Strategy:
If these byproducts have already formed, they can be removed through purification.
-
Acid-Base Extraction: 5-Methyl-2-nitrobenzoic acid can be removed by washing the organic solution of the crude product with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will be extracted into the aqueous layer.
-
Column Chromatography: Silica gel chromatography can effectively separate the less polar this compound from the more polar amide and carboxylic acid byproducts.[10]
Byproduct Formation Pathway:
Caption: Hydrolysis pathway of this compound.
Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol details the synthesis of this compound from 5-methyl-2-nitroaniline.
Materials:
-
5-methyl-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 5-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the internal temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Extract the reaction mixture with dichloromethane (3x).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 9. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
purification of crude 5-Methyl-2-nitrobenzonitrile by recrystallization
Welcome to the technical support guide for the purification of crude 5-Methyl-2-nitrobenzonitrile via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical purification step. Our approach moves beyond a simple protocol, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Core Principles: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The fundamental principle is that the solubility of most solids, including this compound, increases significantly with higher temperatures.[1] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below.[2][3]
Impurities are removed in one of two ways:
-
Insoluble Impurities : These do not dissolve in the hot solvent and can be removed by hot filtration.
-
Soluble Impurities : These are typically present in much smaller quantities. They remain dissolved in the solvent (the "mother liquor") even after the solution cools and the desired product crystallizes, allowing for separation via filtration.[4]
The success of this technique hinges on the careful selection of a solvent and precise control over the cooling process to promote the growth of pure crystals rather than the rapid precipitation of an amorphous solid that can trap impurities.[5]
Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point for the purification. Always perform initial trials on a small scale (~100 mg) to determine the optimal solvent and conditions before committing the bulk of your material.[2]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter funnel (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Filter paper
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent. Alcohols like ethanol or methanol are often effective for moderately polar aromatic compounds.[6] Refer to the solvent selection table below for guidance.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[7] Causality : Using the minimum amount of hot solvent is critical for maximizing yield; excess solvent will retain more of your product in solution upon cooling.[4][8]
-
Decolorization (Optional): If the hot solution is colored (e.g., yellow or brown) and the pure compound is expected to be colorless or pale yellow, this indicates the presence of soluble colored impurities.[7][9] Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration (If Necessary): If you used charcoal or if there are visible insoluble impurities in the hot solution, you must perform a hot filtration.[10] Pre-heat a second Erlenmeyer flask and a filter funnel. Quickly filter the hot solution through fluted filter paper to remove the charcoal or other solids. Causality : This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10][11]
-
Crystallization (Slow Cooling): Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals.[1] Rapid cooling can cause the solid to "crash out" as a precipitate, trapping impurities.[5] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent.[8] Causality : The solvent must be cold to minimize redissolving your purified product.[8] This wash removes any residual mother liquor containing dissolved impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow for Recrystallization
Data Summary
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Recommended. Often provides a good solubility differential for aromatic nitro compounds.[6][9] |
| Methanol | 65 | Good Alternative. Lower boiling point may require more careful handling to prevent evaporation.[6] |
| Isopropanol | 82 | Viable. Similar properties to ethanol. |
| Ethanol/Water | Variable (78-100) | Excellent for fine-tuning. Use when the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy (the cloud point), then add a drop of hot ethanol to redissolve.[2][12] |
| Acetone | 56 | Use with caution. Its low boiling point may not provide a large enough solubility gradient.[13] |
| Water | 100 | Likely unsuitable. this compound is expected to be relatively insoluble in water even when hot due to its organic structure.[9][14] |
Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What went wrong?
Answer: This is a very common issue and typically points to one of two causes:
-
Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated enough to induce crystallization.[15] The simplest remedy is to gently boil off some of the solvent to increase the concentration of your compound.[10][16] After reducing the volume, allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[15] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod.[6][8] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[7][8]
-
Question: My compound separated as an oil instead of forming crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the dissolved solid comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[10][15]
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point.[15][16] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a beaker of warm water and letting both cool together) can promote the formation of crystals instead of oil.[11]
Question: My final yield is very low. Where did my product go?
Answer: A low yield can result from several procedural errors:
-
Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain in the mother liquor.[8][16]
-
Premature crystallization: If the compound crystallized in the funnel during hot filtration, that portion of the product was lost.[10]
-
Incomplete crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature can leave product in the solution.
-
Excessive washing: Using too much washing solvent, or using solvent that was not ice-cold, can dissolve and wash away a portion of your purified crystals.[8]
Question: The final crystals are still colored. How can I get a purer product?
Answer: If the crystals retain a colored tint, it means that colored impurities were not fully removed. This can happen if the impurity has a similar solubility profile to your target compound.
-
Solution: You can attempt a second recrystallization. In the dissolution step of the second attempt, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[12]
Question: What are the likely impurities in my crude this compound?
Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of a precursor like 3-methylbenzonitrile or 3-methylbenzoic acid.[17][18] Therefore, potential impurities include:
-
Isomeric byproducts: Nitration of an aromatic ring can lead to the formation of other isomers, such as 2-Methyl-5-nitrobenzonitrile or 3-Methyl-4-nitrobenzonitrile.[17][19][20]
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials in the crude product.
-
Reagents and side-products: Depending on the specific reagents used (e.g., nitric acid, sulfuric acid), byproducts from side reactions may also be present.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CAS 939-83-3: 2-Methyl-5-nitrobenzonitrile | CymitQuimica [cymitquimica.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 5-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are three principal strategies for synthesizing this compound, each with distinct advantages and challenges:
-
Electrophilic Aromatic Substitution (Nitration): This is the most direct approach, involving the nitration of the commercially available starting material, 3-methylbenzonitrile (p-tolunitrile). The methyl group is an ortho, para director; therefore, nitration will yield a mixture of isomers, primarily this compound and 3-methyl-4-nitrobenzonitrile.[1]
-
Sandmeyer Reaction: This multi-step route begins with the reduction of a suitable nitrotoluene, followed by diazotization of the resulting amine and subsequent displacement of the diazonium group with a cyanide source, typically copper(I) cyanide.[2] This method offers high regioselectivity if the starting amine is readily available.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the displacement of a leaving group (e.g., a halide) from an aromatic ring activated by an electron-withdrawing group, such as a nitro group.[3][4] For instance, reacting 2-chloro-5-methylnitrobenzene with a cyanide salt could yield the target product.
Q2: Which synthetic route is generally recommended for the best balance of yield and purity?
For most laboratory and process development applications, electrophilic nitration of 3-methylbenzonitrile is often the preferred route due to its operational simplicity and use of readily available starting materials. While it produces an isomeric mixture requiring purification, modern nitration methods using reagents like nitric acid in acetic anhydride can significantly improve the regioselectivity towards the desired 2-nitro isomer.[5] The Sandmeyer reaction, while elegant, involves more steps and the handling of potentially unstable diazonium salts.[6]
Q3: What are the most critical parameters to control during the nitration of 3-methylbenzonitrile?
Success in this synthesis hinges on the precise control of several key parameters:
-
Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0–10 °C) is crucial to prevent over-reaction, the formation of dinitrated byproducts, and potential oxidation of the methyl group.[7][8]
-
Nitrating Agent: The choice of nitrating agent dictates selectivity. While traditional mixed acid (HNO₃/H₂SO₄) is potent, it often leads to lower selectivity.[1] A mixture of nitric acid and acetic anhydride (Ac₂O) is often preferred as it generates the less aggressive nitrating species, acetyl nitrate, leading to higher selectivity for the desired 2-nitro isomer.[5][9]
-
Rate of Addition: The dropwise addition of the nitrating agent to the substrate solution is mandatory to control the reaction exotherm and maintain the target temperature.[7] A rapid addition can lead to a runaway reaction and a poor product profile.
Troubleshooting Guide: Nitration of 3-Methylbenzonitrile
This section addresses common problems encountered during the synthesis of this compound via the nitration of 3-methylbenzonitrile.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Issue 1: Low or No Conversion of Starting Material | 1. Insufficiently Potent Nitrating Agent: Water present in the reaction mixture can deactivate the nitronium ion (NO₂⁺), the active electrophile. This is a common issue when using non-fuming nitric acid without a strong dehydrating agent.[10][11] 2. Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, excessively cold conditions can reduce the reaction rate to an impractical level. | Solution: 1. Ensure Anhydrous Conditions: If using a mixed acid system, ensure concentrated sulfuric acid is used to sequester water formed during the generation of the nitronium ion.[12] If using the HNO₃/Ac₂O system, ensure the reagents are of high purity and low water content. 2. Optimize Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed after a reasonable time, allow the temperature to rise slowly (e.g., from 0 °C to 5-10 °C) and continue monitoring.[8] |
| Issue 2: Poor Regioselectivity (High percentage of 3-methyl-4-nitrobenzonitrile isomer) | 1. Aggressive Nitrating Agent: The highly reactive nitronium ion generated in mixed acid (HNO₃/H₂SO₄) is less selective, leading to a higher proportion of the thermodynamically favored 4-nitro isomer.[1] 2. Elevated Reaction Temperature: Higher temperatures provide more energy for the reaction to overcome the activation barrier for the formation of the 4-nitro isomer, reducing the kinetic preference for the sterically hindered 2-position. | Solution: 1. Use a Milder Nitrating System: Switch to a mixture of fuming nitric acid and acetic anhydride. This in-situ generation of acetyl nitrate provides a bulkier and less reactive electrophile, enhancing selectivity for the ortho position.[5][9] 2. Strict Temperature Control: Maintain the reaction temperature strictly below 10 °C, and preferably between 0–5 °C, throughout the addition of the nitrating agent.[8] |
| Issue 3: Formation of Dark, Oily Product; Difficult Purification | 1. Oxidative Side Reactions: At elevated temperatures or with excess nitric acid, oxidative degradation of the aromatic ring or the methyl group can occur, leading to phenolic and carboxylic acid impurities that are often colored.[11] 2. Dinitration: If the reaction is allowed to proceed for too long or at too high a temperature, dinitration can occur, yielding complex mixtures that are difficult to crystallize. 3. Incomplete Quenching/Neutralization: Residual acid in the crude product can catalyze degradation upon storage or during workup, leading to discoloration. | Solution: 1. Careful Stoichiometry and Quenching: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. Monitor the reaction closely with TLC and quench it immediately upon consumption of the starting material by pouring it onto crushed ice.[1] 2. Thorough Workup: During the workup, wash the organic layer thoroughly with water, followed by a saturated sodium bicarbonate solution to remove all acidic impurities, and finally with brine.[1] 3. Purification Strategy: If the product remains oily, column chromatography is the recommended purification method.[13] A solvent system like ethyl acetate/hexane can effectively separate the desired 2-nitro isomer from the 4-nitro isomer and other impurities. Recrystallization from an ethanol/water mixture can be attempted if a solid is obtained.[13] |
Experimental Protocols
Protocol 1: Optimized Synthesis via Nitric Acid/Acetic Anhydride
This protocol is adapted from methodologies reported to favor the formation of the 2-nitro isomer.[5][9]
Materials:
-
3-methylbenzonitrile
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (≥90%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Nitrating Agent: In a separate flask cooled in an ice-salt bath to 0 °C, slowly add fuming nitric acid (1.05 eq.) to acetic anhydride (3.0 eq.) with stirring. Maintain the temperature below 10 °C. Allow the mixture to stir at this temperature for 15 minutes before use.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-methylbenzonitrile (1.0 eq.) in dichloromethane.
-
Cooling: Cool the solution of 3-methylbenzonitrile to 0 °C using an ice-salt bath.
-
Nitration: Add the pre-prepared nitrating agent dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C. Monitor the consumption of the starting material using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x, until effervescence ceases), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the this compound from the 3-methyl-4-nitrobenzonitrile isomer and other impurities.
Visualizations and Diagrams
Synthetic Route Selection
Caption: Decision tree for selecting a synthetic route.
Nitration Mechanism: Electrophilic Aromatic Substitution
Caption: Mechanism of electrophilic nitration.
General Troubleshooting Workflow
Caption: A workflow for troubleshooting synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aiinmr.com [aiinmr.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Nitration of Substituted Benzonitriles
Welcome to the technical support center for the nitration of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
A Word from the Scientist
The nitration of substituted benzonitriles is a nuanced yet powerful tool in organic synthesis. The interplay between the strongly deactivating cyano group and other substituents on the aromatic ring dictates the regiochemical outcome and overall efficiency of the reaction.[1][2][3] Understanding these electronic and steric effects is paramount to achieving desired product yields and purity. This guide is built on established principles of electrophilic aromatic substitution and aims to provide practical, field-tested solutions to common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the nitration of substituted benzonitriles in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitrobenzonitrile
Question: I performed the nitration of my substituted benzonitrile, but I'm seeing very low conversion of my starting material or a complex mixture of products. What could be the cause?
Answer: Low yields in the nitration of benzonitriles can stem from several factors, primarily related to the deactivated nature of the aromatic ring and inappropriate reaction conditions.
Causality and Recommended Actions:
-
Insufficiently Activating Conditions: The benzonitrile ring is strongly deactivated by the electron-withdrawing cyano group.[1][4] For the nitration to proceed effectively, potent nitrating conditions are often necessary.
-
Troubleshooting Step: If you are using a standard nitrating mixture of nitric acid and sulfuric acid, ensure that the acids are concentrated and used in appropriate molar ratios.[5] The use of fuming nitric acid or oleum (fuming sulfuric acid) can be explored for particularly deactivated substrates, but with caution to avoid side reactions.[6]
-
-
Reaction Temperature: While heating can sometimes drive sluggish reactions, excessive temperatures can lead to decomposition of starting materials and products, or promote unwanted side reactions.
-
Troubleshooting Step: The nitration of aromatic compounds is often exothermic.[7] It is crucial to control the temperature, typically by performing the addition of the nitrating agent at low temperatures (e.g., 0-10 °C) and then allowing the reaction to proceed at a controlled, slightly elevated temperature if necessary.[8] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and temperature.[9]
-
-
Presence of Strongly Activating Groups: If your substituted benzonitrile also contains a strongly activating group (e.g., -OH, -NH2), the reaction can be too vigorous, leading to polynitration and oxidative side products.[10]
-
Troubleshooting Step: For highly activated systems, milder nitrating agents may be required. Consider using dilute nitric acid or alternative nitrating reagents.[5][11] Protecting the activating group before nitration is another effective strategy. For instance, an amino group can be converted to an amide to moderate its activating effect.
-
Issue 2: Incorrect Regioisomer Formation
Question: My primary product is not the expected constitutional isomer. How can I control the regioselectivity of the nitration?
Answer: The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the directing effects of the substituents present.
Causality and Recommended Actions:
-
Understanding Directing Effects: The cyano group (-CN) is a deactivating group and a meta-director.[2][12][13] This means it directs incoming electrophiles, like the nitronium ion (NO₂⁺), to the positions meta to itself. Other substituents on the ring will also exert their own directing effects.
-
Ortho, Para-Directing Groups: These groups donate electron density to the ring, activating the ortho and para positions for electrophilic attack.[14][15] Examples include alkyl, alkoxy, and amino groups.
-
Meta-Directing Groups: These groups withdraw electron density from the ring, deactivating the ortho and para positions more than the meta position.[11] Examples include nitro, carbonyl, and sulfonyl groups, in addition to the cyano group.
-
-
Competing Directing Effects: When multiple substituents are present, the final regiochemical outcome depends on the interplay of their directing effects.
-
Troubleshooting Step: Analyze the substituents on your benzonitrile. If you have both an ortho, para-director and a meta-director (the cyano group), the position of nitration will be determined by the relative strengths of these directing groups and steric hindrance. Generally, a strongly activating ortho, para-director will dominate over a deactivating meta-director.[2]
-
Decision-Making Workflow for Regioselectivity:
Caption: A workflow for predicting the major product in the nitration of substituted benzonitriles.
Issue 3: Formation of Unwanted Byproducts
Question: I've isolated my product, but it's contaminated with significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can occur during the nitration of benzonitriles, leading to impurities that complicate purification.
Causality and Recommended Actions:
-
Hydrolysis of the Nitrile Group: The strongly acidic conditions of nitration can lead to the hydrolysis of the cyano group to a primary amide or a carboxylic acid.[16][17][18][19]
-
Troubleshooting Step: To mitigate hydrolysis, use the minimum amount of strong acid necessary and maintain a low reaction temperature.[20] Shorter reaction times can also help. Post-reaction workup should be performed promptly to neutralize the acid.
-
-
Polynitration: If the starting benzonitrile has activating substituents, or if the reaction conditions are too harsh, multiple nitro groups can be added to the aromatic ring.[21][22]
-
Troubleshooting Step: Use a stoichiometric amount of the nitrating agent. Milder reaction conditions (lower temperature, shorter reaction time) can help prevent polynitration.[10]
-
-
Oxidation: Strongly activating groups like hydroxyl or amino groups can be oxidized by nitric acid, leading to a complex mixture of byproducts.
-
Troubleshooting Step: As mentioned previously, protecting these sensitive functional groups before nitration is a robust strategy.
-
Data on Directing Effects of Common Substituents:
| Substituent | Type | Directing Effect |
| -CN | Strongly Deactivating | meta |
| -NO₂ | Strongly Deactivating | meta |
| -COOH, -COOR | Moderately Deactivating | meta |
| -CHO, -COR | Moderately Deactivating | meta |
| -SO₃H | Strongly Deactivating | meta |
| -F, -Cl, -Br, -I | Weakly Deactivating | ortho, para |
| -CH₃, -R | Weakly Activating | ortho, para |
| -OH, -OR | Strongly Activating | ortho, para |
| -NH₂, -NR₂ | Strongly Activating | ortho, para |
This table provides a general guide. The interplay of multiple substituents can influence the final outcome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the nitration of benzonitrile?
A1: The nitration of benzonitrile proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: Nitric acid is protonated by sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][23]
-
Nucleophilic Attack: The π-electron system of the benzonitrile ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[24]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobenzonitrile product.[5]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 9. benchchem.com [benchchem.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. pw.live [pw.live]
- 15. leah4sci.com [leah4sci.com]
- 16. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 19. byjus.com [byjus.com]
- 20. researchgate.net [researchgate.net]
- 21. US5616818A - Process for the polynitration of aromatic compounds - Google Patents [patents.google.com]
- 22. Polynitration of Aromatics | IITBombay [rnd.iitb.ac.in]
- 23. m.youtube.com [m.youtube.com]
- 24. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
removing isomeric impurities from 5-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for 5-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of isomeric impurities.
Introduction: The Challenge of Isomeric Purity
The synthesis of this compound, typically achieved through the nitration of 3-methylbenzonitrile, invariably produces a mixture of positional isomers. These isomers, due to their nearly identical physicochemical properties, present a significant purification challenge.[1] Achieving high isomeric purity is paramount for its use as a building block in the synthesis of active pharmaceutical ingredients (APIs), where even minor impurities can affect downstream reactions, biological activity, and safety profiles. This guide provides a systematic approach to tackling this purification challenge.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and initial hurdles in the purification of this compound.
Q1: What are the most common isomeric impurities I should expect?
During the nitration of 3-methylbenzonitrile, the methyl group (an ortho-, para- director) and the nitrile group (a meta- director) direct the incoming nitro group to various positions on the aromatic ring. While the desired product is this compound, you can expect to find other isomers. The most common include:
-
4-Methyl-2-nitrobenzonitrile
-
2-Methyl-4-nitrobenzonitrile[2]
-
2-Methyl-6-nitrobenzonitrile
-
4-Methyl-3-nitrobenzonitrile[3]
The relative abundance of these impurities depends heavily on the specific nitration conditions (temperature, nitrating agent, catalyst).
Q2: Why is it so difficult to separate these isomers?
Positional isomers often have very similar boiling points, solubilities, and polarities.[1] This makes conventional purification techniques like standard distillation and simple recrystallization inefficient at achieving high levels of separation. Effective purification requires methods that can exploit the subtle differences in their physical properties.
Q3: How can I assess the isomeric purity of my sample?
Before and after any purification attempt, it is crucial to determine the isomeric ratio. The most effective analytical techniques for this are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely available technique for quantitative analysis of isomeric purity.[1][6] A well-developed method can achieve baseline separation of the isomers.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating volatile compounds and can provide high sensitivity and structural information.[1][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): While less sensitive than chromatographic methods, ¹H qNMR can be a primary analytical method for determining the ratio of isomers without needing reference standards for each impurity, provided there are unique, well-resolved proton signals for each isomer.[6][8]
Q4: I see an oily substance instead of crystals after my reaction. What should I do?
The formation of an oil, often referred to as "oiling out," is a common problem during crystallization, especially with mixtures. This occurs when the solute's solubility is exceeded at a temperature above its melting point, or when impurities depress the melting point of the mixture.
-
First step: Confirm the presence of your desired product using TLC or HPLC.
-
Troubleshooting: The crude mixture may need preliminary purification. Consider running it through a short plug of silica gel (flash chromatography) to remove highly polar or non-polar baseline impurities before attempting recrystallization again.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guidance on the most effective purification techniques.
Technique 1: Fractional Recrystallization
Recrystallization is often the most practical method for purifying moderate to large quantities of solid material.[9] The key to separating isomers with this technique is to exploit small differences in their solubility in a carefully selected solvent system.
Q: My recrystallization isn't improving the purity. What am I doing wrong?
A: The success of recrystallization hinges on solvent selection. The ideal solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point. For isomers, a two-solvent system often provides better selectivity.
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Solvent Selection:
-
Identify a "soluble" solvent in which all isomers are readily soluble (e.g., acetone, ethyl acetate).
-
Identify a "poor" or "anti-solvent" in which all isomers are poorly soluble (e.g., n-hexane, heptane, water).[10] The two solvents must be miscible.
-
A good starting pair for compounds like nitrobenzonitriles is Ethanol/Water or Ethyl Acetate/Hexane.
-
-
Dissolution:
-
Place the crude isomeric mixture in an Erlenmeyer flask.
-
Add the "soluble" solvent dropwise at an elevated temperature (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[9]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals, as the lattice will selectively incorporate the least soluble isomer (often the most symmetrical one).
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals and analyze their purity via HPLC or GC. The mother liquor will be enriched in the more soluble isomeric impurities.
-
Technique 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity (>99.5%) or for purifying small quantities of material, preparative HPLC is the method of choice. It offers superior resolving power compared to recrystallization.
Q: My analytical HPLC method shows peak overlap. How can I improve the separation for preparative scale?
A: Method development is key. To improve separation (resolution), you can modify several parameters:
-
Mobile Phase Composition: Adjust the ratio of your solvents. For reverse-phase HPLC (e.g., C18 column), decreasing the amount of the organic solvent (like acetonitrile or methanol) will generally increase retention times and may improve separation.[11]
-
Column Chemistry: If a standard C18 column is insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) that can offer different selectivities for aromatic, isomeric compounds.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.
-
Temperature: Adjusting the column temperature can alter selectivity. Run a temperature screen (e.g., 25°C, 40°C, 60°C) to find the optimal condition.
Step-by-Step Protocol: Prep-HPLC Purification
-
Method Development: Using an analytical HPLC system, develop a method that provides baseline separation (>1.5) between the this compound peak and its nearest impurity.
-
Sample Preparation: Dissolve the crude material in the mobile phase or a stronger solvent (like pure acetonitrile) at a high concentration. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column clogging.
-
Scaling Up: Transfer the analytical method to a preparative HPLC system with a larger-diameter column of the same stationary phase. Adjust the flow rate and injection volume according to the column size.
-
Fraction Collection: Set up the fraction collector to trigger collection based on the UV detector signal corresponding to the target compound's peak.
-
Post-Purification: Combine the pure fractions. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Purity Confirmation: Analyze the final isolated solid by analytical HPLC to confirm its purity.
Part 3: Data and Visual Guides
Physicochemical Properties of Isomers
Understanding the physical properties of the target compound and its main impurities is crucial for developing a purification strategy. As shown in the table, the melting points of the isomers can be quite close, highlighting the challenge of separation by simple crystallization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₆N₂O₂ | 162.15 | Not available |
| 2-Methyl-4-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 100-103[2] |
| 2-Methyl-5-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 104-108[4] |
| 4-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | Not available |
| 3-Methyl-4-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | Not available |
Diagrams and Workflows
Isomeric Impurities of this compound
The following diagram illustrates the chemical structures of the desired product and its common positional isomers resulting from the nitration of 3-methylbenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-甲基-4-硝基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Methyl-3-nitrobenzonitrile | C8H6N2O2 | CID 589333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 5-Methyl-2-nitrobenzonitrile Reactions
Introduction
5-Methyl-2-nitrobenzonitrile is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a nitro and a nitrile group, allows for diverse chemical transformations. However, these same functional groups can present unique challenges during synthesis, often leading to incomplete reactions or the formation of undesired byproducts. The most common and critical transformation for this molecule is the reduction of the nitro group to an amine, a key step in building more complex molecular architectures.[1]
This technical support guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this compound, with a primary focus on its catalytic reduction.
Part 1: Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of this compound is sluggish or has completely stalled. What are the most likely causes?
A stalled or slow reaction is the most frequently reported issue. The root cause typically falls into one of three categories:
-
Catalyst Deactivation: The catalyst's active sites have been rendered ineffective. This is often due to poisoning by impurities present in the starting material, solvent, or hydrogen gas.
-
Insufficient Catalyst Activity or Loading: The catalyst itself may be old, have been stored improperly, or the amount used is simply insufficient for the substrate scale.
-
Poor Mass Transfer: In heterogeneous catalysis, the reaction rate is dependent on the efficient mixing of the substrate, hydrogen gas, and the solid catalyst. Inadequate stirring or low hydrogen pressure can severely limit the reaction rate.
Q2: What are the most common catalyst poisons I should be aware of?
For noble metal catalysts like Palladium on Carbon (Pd/C) or Platinum (Pt) derivatives, which are highly effective for nitroarene reductions, several classes of compounds are potent poisons:[2]
-
Sulfur Compounds: Thiols, thioethers, and sulfates are particularly detrimental, even at trace (ppm) levels, as they irreversibly bind to the catalyst surface.[3]
-
Nitrogen Compounds: While the goal is to reduce the nitro group, other nitrogen-containing functional groups can act as inhibitors. Most notably, the amine product (2-amino-5-methylbenzonitrile) can compete with the starting material for active sites, a phenomenon known as product inhibition, which can slow the reaction as it progresses.[4]
-
Halides: Halide ion impurities can also poison the catalyst.
-
Carbon Monoxide: If present as an impurity in the hydrogen gas supply, CO can strongly adsorb to and deactivate the catalyst.
Q3: I'm observing significant byproduct formation alongside my desired amine. What are these impurities likely to be?
The appearance of byproducts often points to incomplete reduction or side reactions involving the nitrile group.
-
Incomplete Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the catalyst is partially poisoned or the conditions are not optimal, these intermediates may accumulate or participate in side reactions.
-
Nitrile Hydrolysis: Under certain conditions (particularly in the presence of strong acid or base and water, especially at elevated temperatures), the nitrile group can hydrolyze to form a primary amide or a carboxylic acid, leading to 5-methyl-2-nitrobenzamide or 5-methyl-2-nitrobenzoic acid, respectively.[5][6]
Q4: How can I effectively monitor the reaction's progress to better understand the conversion issue?
Visual inspection is often insufficient. Proper analytical monitoring is crucial for accurate troubleshooting.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis. It allows for precise measurement of the starting material, product, and any byproducts, giving you a clear picture of conversion and purity.[7] A reversed-phase C18 column with a UV detector is typically effective for these aromatic compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities or byproducts, although the benzonitrile starting material and amine product may require derivatization to improve volatility.[7][9]
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Incomplete Conversion in Catalytic Hydrogenation
Symptom: The reaction stalls with significant starting material remaining, as confirmed by HPLC or TLC analysis. Hydrogen uptake ceases prematurely.
Causality: Poisons are substances that chemically bond to the catalyst's active sites, preventing them from participating in the reaction.[10] This effectively reduces the amount of active catalyst available, leading to a rate decrease or complete stoppage. The amine product itself can be a competitive inhibitor, slowing the reaction as its concentration increases.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected catalyst poisoning.
Detailed Protocol: Diagnosing and Mitigating Catalyst Poisoning
-
Purity Check: Before reaction, assess the purity of your this compound starting material using HPLC or GC-MS. If significant impurities are detected, purify the material by recrystallization or column chromatography.
-
Solvent & Gas Purity: Use high-purity, anhydrous solvents. If possible, use hydrogen from a high-purity source.
-
Diagnostic Catalyst Addition: If a reaction has stalled, carefully (under an inert atmosphere if necessary) add a fresh 10-20 mol% of the catalyst to the reaction mixture. If hydrogen uptake resumes and the reaction proceeds, it strongly indicates the initial catalyst charge was deactivated or poisoned.
-
Increase Catalyst Loading: For substrates with known impurities, empirically increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the effects of minor poisons.
-
Consider a Guard Bed: For larger-scale reactions where starting material purity is a concern, passing a solution of the starting material through a small bed of a scavenger resin or activated carbon can remove many common poisons before the solution enters the reaction vessel.
Causality: In a three-phase system (solid catalyst, liquid substrate/solvent, hydrogen gas), the reaction can only occur at the catalyst surface. If hydrogen is not dissolved into the liquid phase and transported to the catalyst surface efficiently, the reaction becomes "mass-transfer limited," not "kinetically limited." This means the reaction is slow not because of the chemical steps, but because the reactants can't reach the catalyst fast enough.
Detailed Protocol: Optimizing Mass Transfer
-
Increase Agitation: Ensure the stirring is vigorous enough to create a vortex and fully suspend the catalyst particles in the liquid. For a standard round-bottom flask, a football-shaped stir bar is often more effective than an octagonal one for suspending solids.
-
Optimize Hydrogen Pressure: Increasing the hydrogen pressure (from balloon pressure to 3-4 bar in a pressure vessel, if equipment allows) increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the reaction rate.
-
Check for Gas Delivery Issues: Ensure the septum or gas inlet is not clogged and that hydrogen is being delivered effectively to the reaction headspace. Purging the vessel with hydrogen multiple times before starting the reaction ensures an oxygen-free atmosphere.
Part 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
-
Vessel Preparation: To a suitable pressure vessel or heavy-walled flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Add 5-10% w/w Palladium on Carbon (10% Pd/C, 50% wet). The catalyst should be handled carefully as it can be pyrophoric when dry.[2]
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Inerting: Seal the vessel and purge the headspace with nitrogen or argon, followed by several vacuum/hydrogen backfill cycles.
-
Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by hydrogen uptake and/or by periodically taking samples for TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-methylbenzonitrile, which can be purified further if necessary.
Protocol 2: Reaction Monitoring by HPLC
-
Instrumentation: HPLC with a UV detector.[9]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase: A typical starting point is an isocratic mixture of 50:50 Acetonitrile:Water with 0.1% Formic Acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: ~254 nm.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with the mobile phase, and filter through a 0.45 µm syringe filter before injection.
Data Table: Comparison of Common Catalytic Systems for Nitroarene Reduction
| Catalyst System | Reducing Agent / Conditions | Typical Solvent | Temp. (°C) | Typical Yield (%) | Key Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (gas, 1-4 atm) | Methanol / Ethanol | Room Temp | >95% | Highly efficient and clean. The most common and effective method. Can be pyrophoric.[2] |
| Platinum(IV) Oxide (PtO₂) | H₂ (gas) | Various | Room Temp | >90% | A robust and highly active catalyst. May sometimes reduce other functional groups.[2] |
| Raney Nickel (Raney-Ni) | H₂ (gas) or Hydrazine | Ethanol | Room - 50°C | 85-95% | A cost-effective alternative to precious metals. Requires careful handling and activation. |
| Tin(II) Chloride (SnCl₂) | HCl | Ethanol | Reflux | 70-90% | A classic stoichiometric metal reductant. Work-up can be cumbersome. |
| Iron / Acetic Acid (Fe/AcOH) | Acetic Acid | Water / Ethanol | Reflux | 80-95% | An inexpensive and effective method, often used in industrial settings. Generates iron sludge. |
Note: Data is compiled from studies on various nitroarenes and provides a strong basis for catalyst selection. Performance may vary for this compound.[2]
Part 4: Visual Guides
Caption: Reaction pathway for the reduction of this compound.
References
- 1. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01928H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
stability issues of 5-Methyl-2-nitrobenzonitrile under acidic or basic conditions
A Guide to Understanding and Mitigating Stability Issues Under Acidic and Basic Conditions
Welcome to the Technical Support Center for 5-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimental work with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Introduction: The Chemical Personality of this compound
This compound is a versatile intermediate in organic synthesis. Its reactivity is dominated by three key features: the nitrile group (-C≡N), the nitro group (-NO₂), and the methyl group (-CH₃) on the aromatic ring. The electronic interplay between the strongly electron-withdrawing nitro group and the electron-donating methyl group significantly influences the molecule's stability, particularly the susceptibility of the nitrile group to hydrolysis.
The primary stability concern with this compound is the hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acidic and basic conditions, proceeding through an amide intermediate to ultimately yield a carboxylic acid. Understanding the kinetics and pathways of this degradation is crucial for accurate experimental design, reaction monitoring, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of acid or base?
A1: The primary degradation pathway is the hydrolysis of the nitrile group.[1] In both acidic and basic environments, the reaction typically proceeds in two steps: first, hydrolysis to the corresponding amide (5-methyl-2-nitrobenzamide), and then further hydrolysis of the amide to the carboxylic acid (5-methyl-2-nitrobenzoic acid).[2]
Q2: Which condition, acidic or basic, is more likely to cause degradation?
A2: Basic conditions are generally more aggressive in promoting the hydrolysis of nitriles, especially those with electron-withdrawing substituents like the nitro group.[3] The hydroxide ion is a strong nucleophile that can directly attack the electrophilic carbon of the nitrile. The electron-withdrawing nitro group further increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Q3: Can the nitro group or the methyl group also degrade under these conditions?
A3: While the nitrile group is the most susceptible, the other functional groups are not entirely inert.
-
Nitro Group: The nitro group is generally stable to hydrolysis but can be reduced to an amino group under certain reductive conditions, often employing metals in acidic media.[4][5] In forced degradation studies involving strong oxidizing agents, reactions involving the nitro group or the aromatic ring are possible, though less common than nitrile hydrolysis.
-
Methyl Group: The methyl group is generally robust. However, under strongly oxidative conditions (e.g., using potassium permanganate), it can be oxidized to a carboxylic acid. This is less likely to occur under typical acidic or basic hydrolytic stress tests.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] This technique can separate the parent compound from its degradation products (the amide and carboxylic acid), allowing for their individual quantification over time. Thin Layer Chromatography (TLC) can also be used for a more qualitative, real-time assessment of the reaction progress.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.
Issue 1: Unexpectedly Low Yield or Complete Consumption of Starting Material in a Reaction Run Under Basic Conditions.
-
Potential Cause: Unintended hydrolysis of the nitrile group by the basic reagent or reaction conditions.
-
Troubleshooting Steps:
-
pH and Temperature Control: Carefully monitor and control the pH and temperature of your reaction. Nitrile hydrolysis is accelerated at higher temperatures and pH.
-
Reagent Stoichiometry: If using a base as a catalyst or reagent, use the minimum effective amount. An excess of base will drive the hydrolysis.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time, stopping it before significant degradation of the desired product occurs.
-
Solvent Choice: Ensure your solvent is anhydrous if the reaction is sensitive to water.
-
Issue 2: Appearance of a New, More Polar Spot/Peak in TLC/HPLC Analysis of a Reaction Mixture.
-
Potential Cause: Formation of the hydrolysis products, 5-methyl-2-nitrobenzamide or 5-methyl-2-nitrobenzoic acid. The carboxylic acid will be significantly more polar than the starting nitrile, especially on silica gel TLC.
-
Troubleshooting Steps:
-
Co-injection/Co-spotting: If you suspect hydrolysis, co-inject or co-spot your reaction mixture with authentic standards of 5-methyl-2-nitrobenzamide and 5-methyl-2-nitrobenzoic acid to confirm the identity of the new peak/spot.
-
LC-MS Analysis: For definitive identification, analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown component.[7]
-
Issue 3: Inconsistent Results or Poor Reproducibility in Experiments.
-
Potential Cause: Gradual degradation of a stock solution of this compound, especially if prepared in a protic or non-neutral solvent.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare stock solutions in a dry, aprotic, and neutral solvent (e.g., anhydrous acetonitrile or THF).
-
Storage: Store stock solutions at low temperatures (2-8 °C or -20 °C) and protected from light to minimize degradation.
-
Fresh Preparation: For critical experiments, prepare fresh solutions of this compound immediately before use.
-
In-Depth Scientific Explanation: The Chemistry of Instability
The stability of this compound is dictated by the electronic effects of its substituents on the aromatic ring.
The Role of Substituents
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It deactivates the benzene ring towards electrophilic attack but, crucially, it withdraws electron density from the entire ring system.[8] This makes the carbon atom of the nitrile group more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): This is an electron-donating group through the inductive effect (+I). It slightly counteracts the electron-withdrawing effect of the nitro group, but its influence is weaker.
Mechanism of Hydrolysis
Base-Catalyzed Hydrolysis:
Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the nitrile. The presence of the ortho-nitro group enhances this electrophilicity, accelerating the reaction. The reaction proceeds through an imine anion intermediate, which is protonated by water to form an imidic acid. This tautomerizes to the more stable amide. The amide can then undergo further base-catalyzed hydrolysis to the carboxylate salt, which upon acidic workup yields the carboxylic acid.
Acid-Catalyzed Hydrolysis:
In an acidic medium, the nitrile nitrogen is first protonated.[9] This protonation makes the nitrile carbon significantly more electrophilic, allowing it to be attacked by a weak nucleophile like water.[9] A series of proton transfers leads to the formation of a protonated amide, which then hydrolyzes to the carboxylic acid and an ammonium ion.[10]
Diagram of Hydrolysis Pathways
Caption: General degradation pathways under acidic and basic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.
3. Sample Preparation for Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
4. HPLC Analysis:
-
Analyze the samples using the HPLC method described in Protocol 2.
-
Compare the chromatograms of the stressed samples with the control sample to identify any degradation peaks.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate this compound from its primary degradation products.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | | Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) | | | Time (min) | % Acetonitrile | % 0.1% H₃PO₄ | | | 0 | 30 | 70 | | | 15 | 70 | 30 | | | 20 | 70 | 30 | | | 22 | 30 | 70 | | | 30 | 30 | 70 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |
System Suitability:
-
The method should be able to resolve the peaks for this compound, 5-methyl-2-nitrobenzamide, and 5-methyl-2-nitrobenzoic acid with a resolution factor of >2.0.
Data Presentation
Table 1: Expected Relative Retention Times and Polarity
| Compound | Expected Polarity | Expected Relative Retention Time (RRT) |
| 5-Methyl-2-nitrobenzoic Acid | High | ~0.6 |
| 5-Methyl-2-nitrobenzamide | Medium | ~0.8 |
| This compound | Low | 1.0 (Reference) |
Note: RRT values are estimates and will vary depending on the specific HPLC conditions.
Table 2: Influence of Substituents on Benzonitrile Hydrolysis Rate
The following data, adapted from studies on para-substituted benzonitriles, illustrates the electronic effect on hydrolysis rates. While not specific to this compound, it provides a valuable comparison.
| Substituent (para-position) | Hammett Constant (σp) | Relative Hydrolysis Rate |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | Baseline |
| -Cl | +0.23 | Faster |
| -CN | +0.66 | Faster |
| -NO₂ | +0.78 | Significantly Faster |
This table demonstrates that strong electron-withdrawing groups like -NO₂ significantly accelerate the rate of hydrolysis compared to electron-donating or neutral substituents.
References
- 1. nbinno.com [nbinno.com]
- 2. ijper.org [ijper.org]
- 3. 2-Methyl-5-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 7. Direct analysis of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine by isotope dilution LC-MS/MS: correlations with N-methylated purines and oxidized DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ijper.org [ijper.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 5-Methyl-2-nitrobenzonitrile
Welcome to the technical support center for the analytical characterization of 5-Methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for detecting and quantifying impurities. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final drug product.
This document provides in-depth, field-proven insights in a question-and-answer format, addressing common challenges and troubleshooting scenarios encountered during analysis.
Frequently Asked Questions (FAQs)
Section 1: Getting Started & Method Selection
Q1: What are the common potential impurities in this compound?
Understanding the potential impurity profile is the first step in developing a suitable analytical method. Impurities in this compound can originate from the synthesis process, degradation, or storage. They are typically categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process. The primary synthetic route to similar compounds often involves the nitration of a substituted toluene or benzoic acid derivative.[1][2] This can lead to:
-
Starting Materials: Unreacted precursors, such as 3-methylbenzonitrile or related compounds.
-
Isomeric Impurities: Due to the directing effects of the methyl and nitro groups during synthesis, other positional isomers are common byproducts.[1][2][3] Examples include 3-Methyl-4-nitrobenzonitrile, 4-Methyl-2-nitrobenzonitrile, and 2-Methyl-5-nitrobenzonitrile.[3]
-
Reaction Byproducts: Other unintended products formed during the reaction, including dinitrated species.[2]
-
-
Degradation Products: These form when the substance is exposed to stress conditions like heat, light, humidity, or acid/base hydrolysis. The nitrile group could potentially hydrolyze to a carboxylic acid (forming 5-Methyl-2-nitrobenzoic acid) or an amide.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, toluene) may be present in trace amounts.[4][5]
Q2: Which analytical technique is best for detecting impurities in this compound?
The optimal technique depends on the nature of the impurities you are targeting and the analytical objective (e.g., routine QC vs. unknown identification). High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for non-volatile organic impurities.[1][6] Gas Chromatography (GC) is preferred for volatile impurities like residual solvents.[6] For definitive identification of unknown impurities, hyphenated techniques like Mass Spectrometry (MS) are indispensable.[7][8]
Below is a decision tree to guide your selection.
References
strategies to minimize byproduct formation in the Sandmeyer reaction for nitriles
Introduction
Welcome to the technical support guide for the Sandmeyer cyanation reaction. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize the synthesis of aryl nitriles. The Sandmeyer reaction is a powerful tool for converting primary aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[1][2] However, the inherent reactivity of the diazonium salt can lead to a range of byproducts, significantly impacting yield and purity.
This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to help you minimize byproduct formation and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Sandmeyer cyanation reaction and why do they form?
A1: Byproduct formation is the primary challenge in Sandmeyer reactions. Understanding the origin of these impurities is the first step toward minimizing them. The main culprits are:
-
Phenol Derivatives: These arise from the reaction of the aryl diazonium salt with water, which acts as a nucleophile.[3] This hydrolysis is highly temperature-dependent and is a major decomposition pathway for the diazonium intermediate.[4]
-
Azo Coupling Products: The highly electrophilic diazonium cation can attack another electron-rich aromatic ring. Most commonly, it reacts with the unreacted starting aniline to form a brightly colored azo compound.[3][5] This side reaction is highly sensitive to the pH of the reaction medium.
-
Hydro-de-diazoniation Products: In this side reaction, the diazonium group is replaced by a hydrogen atom. This can occur through various radical pathways.
-
Biaryl Byproducts: The radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction involves an aryl radical intermediate.[6] Dimerization of this radical leads to the formation of biaryl impurities.[3]
Q2: My reaction yield is critically low. What are the primary causes related to the initial diazotization step?
A2: Low yields often trace back to the formation of the diazonium salt. The two most common pitfalls are incomplete diazotization and premature decomposition of the salt.
-
Incomplete Diazotization: To ensure the full conversion of the primary amine, a slight excess of nitrous acid (HNO₂) is required. You can monitor the reaction's progress using starch-iodide paper; the presence of excess nitrous acid will turn the paper blue/black, indicating that the primary amine has been consumed.[7] The reaction must be kept cold (0-5 °C) as nitrous acid is unstable at higher temperatures.[8]
-
Premature Decomposition: Aryl diazonium salts are notoriously unstable, especially in solution.[4] It is imperative to maintain the temperature between 0-5 °C throughout the diazotization process and to use the generated diazonium salt solution immediately in the subsequent cyanation step.[9] Any delay or temperature excursion will lead to decomposition, primarily forming phenols.[8]
Q3: I'm observing significant phenol formation. How can I specifically prevent this?
A3: Phenol formation is a direct result of the diazonium salt reacting with water.[9] To suppress this pathway:
-
Strict Temperature Control: This is the most critical factor. The hydrolysis reaction is significantly accelerated at temperatures above 5-10 °C.[4] Ensure your ice bath is well-maintained throughout the diazotization and the addition to the cyanide solution.
-
Minimize Water: While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help. In some cases, non-aqueous diazotization methods using alkyl nitrites under anhydrous conditions can be employed to circumvent this issue entirely.[10]
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper cyanide solution. A rapid, uncontrolled addition can cause local temperature increases, promoting hydrolysis.
Q4: Azo coupling products are contaminating my final product. What conditions favor this and how can I stop it?
A4: Azo coupling occurs when the electrophilic diazonium salt attacks an unreacted, electron-rich aniline molecule. The key to preventing this is to control the reaction's pH.
-
Maintain High Acidity: The diazotization is performed in a strong mineral acid (e.g., HCl, H₂SO₄).[5] This serves two purposes: it generates the necessary nitrous acid from sodium nitrite and, crucially, it protonates the amino group of any unreacted aniline. The resulting anilinium salt is electron-deficient and deactivated towards electrophilic attack by the diazonium cation, thus preventing azo coupling.[5] Ensure sufficient acid is present throughout the reaction.
Q5: Biaryl compounds are a persistent impurity. What is the mechanistic cause and how can they be minimized?
A5: Biaryl formation is a direct consequence of the radical mechanism of the Sandmeyer reaction.[9] The key intermediate is an aryl radical, which forms after the diazonium salt gains an electron from the copper(I) catalyst and subsequently loses N₂ gas.[10] While difficult to eliminate completely, you can minimize the dimerization of these radicals by:
-
Ensuring a Homogeneous Reaction: A well-stirred, homogeneous mixture ensures that the generated aryl radical is more likely to encounter the copper(II) species to complete the catalytic cycle rather than another aryl radical.
-
Slow, Controlled Addition: Adding the diazonium salt solution slowly to the copper cyanide solution keeps the instantaneous concentration of the aryl radical low, reducing the statistical probability of radical-radical coupling.[9]
-
Effective Catalyst: An active and well-dissolved copper(I) cyanide catalyst ensures the radical is trapped efficiently, favoring the desired product pathway.[7]
Visualizing the Reaction & Side Products
The following diagrams illustrate the intended reaction pathway and the competing side reactions that lead to common byproducts.
Caption: Main pathway of the Sandmeyer reaction for nitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 5-Methyl-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. 5-Methyl-2-nitrobenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its combination of aromatic, nitro, and nitrile functional groups. The selection of an appropriate analytical technique is paramount for ensuring purity, monitoring reaction kinetics, and identifying potential impurities.
This in-depth technical guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This document moves beyond a simple listing of features to delve into the causality behind experimental choices, offering field-proven insights to guide your method development and selection process.
The Analytical Challenge: Understanding this compound
This compound (C₈H₆N₂O₂) is a moderately polar, semi-volatile organic compound. Its aromatic nature lends itself to UV detection, a common mode in HPLC. However, the presence of the nitro group introduces a potential for thermal lability, a critical consideration for GC-MS analysis where high temperatures are employed in the injector and column. The choice between HPLC and GC-MS, therefore, hinges on a careful consideration of the analyte's physicochemical properties and the specific goals of the analysis, such as routine purity assessment versus trace impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a separation technique that relies on the partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for excellent separation of compounds based on their hydrophobicity.
Causality in HPLC Method Design
The robustness of an HPLC method is built on a foundation of logical, scientifically-driven choices. For this compound, a typical reversed-phase method is designed as follows:
-
Stationary Phase Selection: A C18 (octadecylsilyl) bonded silica column is the standard choice for separating moderately polar aromatic compounds. The long alkyl chains provide sufficient hydrophobic interaction with the benzene ring of the analyte, leading to good retention and separation from more polar or nonpolar impurities.
-
Mobile Phase Composition: A mixture of a polar organic solvent (like acetonitrile or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of organic solvent to water is optimized to achieve a suitable retention time; a higher percentage of organic solvent will decrease retention.
-
Mobile Phase pH Control: While this compound itself is not ionizable, controlling the pH of the mobile phase with a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any potential acidic or basic impurities, and by minimizing interactions with residual silanol groups on the stationary phase. For LC-MS applications, a volatile acid like formic acid is essential.[1]
-
Detection: The presence of the aromatic ring and nitro group results in strong UV absorbance, making a UV-Vis or Diode Array Detector (DAD) an ideal choice for sensitive and selective detection. A wavelength of around 254 nm is often a good starting point for aromatic nitro compounds.
Experimental Protocol: Reversed-Phase HPLC for this compound
This protocol is designed to provide excellent separation and quantification of the main component and potential process-related impurities.
-
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (for MS compatibility) or Phosphoric acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (containing 0.1% acid). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase, ensuring the final concentration falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): Unparalleled Specificity and Impurity Identification
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is the gold standard for the identification and quantification of volatile and semi-volatile compounds.[2]
The Thermal Stability Conundrum
The primary consideration when developing a GC-MS method for a nitroaromatic compound is its thermal stability. High temperatures in the GC inlet and column can cause susceptible molecules to degrade, leading to inaccurate quantification and the potential misidentification of degradation products as sample impurities. While many nitroaromatic compounds can be analyzed by GC, their thermal stability can be a limiting factor.[3][4] For compounds with lower volatility, such as this compound, the temperatures required for volatilization may approach their decomposition temperature.
To mitigate this, derivatization is a common strategy for compounds containing polar functional groups, although the nitrile group is relatively stable. For related compounds like nitrobenzoic acids, derivatization (e.g., silylation) is often required to increase volatility and thermal stability.[5] However, for this compound, direct analysis may be feasible, but careful optimization of the injector temperature is crucial to prevent on-column degradation.
Causality in GC-MS Method Design
A successful GC-MS method for this compound requires a delicate balance to ensure volatilization without degradation.
-
Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a suitable choice. This stationary phase provides good separation for a wide range of semi-volatile organic compounds.
-
Injector Temperature: This is the most critical parameter. It must be high enough to ensure complete and rapid volatilization of the analyte but low enough to prevent thermal decomposition. A temperature ramp in the inlet or starting at a lower temperature (e.g., 250 °C) and systematically evaluating for degradation products is a prudent approach.
-
Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points and interactions with the stationary phase. The program should start at a relatively low temperature to trap the analyte at the head of the column and then ramp up to elute the compound in a reasonable timeframe with good peak shape.
-
Mass Spectrometer Parameters: Electron Ionization (EI) at 70 eV is the standard for creating reproducible mass spectra that can be compared to spectral libraries for identification. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.
Experimental Protocol: GC-MS for this compound
This protocol is designed for the sensitive detection and identification of this compound and potential volatile impurities.
-
Instrumentation and Reagents:
-
GC system with an autosampler, a suitable capillary column, coupled to a Mass Spectrometer (MS).
-
5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Solvent (e.g., ethyl acetate or dichloromethane).
-
This compound reference standard.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C (optimization required).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent.
-
Create a series of calibration standards through serial dilution.
-
Dissolve the sample in the same solvent to a concentration within the calibration range.
-
GC-MS Workflow Diagram
Caption: Workflow for the analysis of this compound by GC-MS.
Head-to-Head Comparison: Performance Metrics
The choice between HPLC and GC-MS often comes down to the specific requirements of the analysis. The following table summarizes the expected performance of each technique for the analysis of this compound, based on data from closely related compounds.[5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. |
| Specificity | High (separation-based, UV spectrum provides some identity confirmation). | Very High (chromatographic separation combined with unique mass fragmentation patterns provides definitive identification). |
| Sensitivity (LOD) | ~1 - 5 µg/mL | <1 µg/mL (especially in SIM mode) |
| Linearity (R²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Analyte Stability | High (analysis at ambient or slightly elevated temperature). | Potential for thermal degradation must be carefully evaluated. |
| Primary Use | Quantitative analysis (assay), purity profiling, stability testing. | Identification and quantification of unknown volatile or semi-volatile impurities, structural confirmation. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful techniques capable of the analysis of this compound, but their strengths are suited to different analytical objectives.
HPLC is the method of choice for routine quality control, purity assessment, and quantitative assays. Its robustness, high precision, and the non-destructive nature of the analysis make it ideal for generating reliable data for batch release and stability studies. The technique is less complex and generally has a higher throughput than GC-MS.
GC-MS is the superior technique for impurity identification and the analysis of trace-level volatile or semi-volatile impurities. Its unparalleled specificity, derived from the mass spectrum, allows for the definitive identification of unknown peaks. While concerns about the thermal stability of this compound must be addressed through careful method development, the structural information provided by GC-MS is invaluable for process understanding and troubleshooting.
Ultimately, the two techniques are complementary. A robust analytical package for this compound in a drug development setting would leverage HPLC for routine quantification and GC-MS for the vital task of identifying and controlling potential impurities.
References
- 1. Separation of 5-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Part 1: Structural and Physicochemical Properties: A Tale of Three Groups
A Senior Application Scientist's Comparative Guide to 5-Methyl-2-nitrobenzonitrile and Its Isomers
For research scientists and professionals in drug development, the selection of a chemical building block is a critical decision that influences the entire synthetic route and the properties of the final molecule. Substituted benzonitriles are a cornerstone of medicinal chemistry, offering a versatile scaffold for creating complex molecular architectures.[1][2] Among these, the methyl-nitrobenzonitrile isomers present a fascinating case study in how the simple rearrangement of functional groups on an aromatic ring can profoundly alter physicochemical properties, reactivity, and spectroscopic signatures.
This guide provides an in-depth comparative analysis of this compound and its key structural isomers. Moving beyond a simple data sheet, we will explore the causality behind their differing characteristics, provide actionable experimental protocols, and offer insights into their strategic application in synthesis. Our focus is on empowering researchers to select, identify, and utilize the optimal isomer for their specific research and development objectives.
The interplay between the methyl (+I effect, activating), nitro (-M, -I effect, deactivating), and nitrile (-M, -I effect, deactivating) groups dictates the fundamental properties of each isomer. The relative positions of these substituents create unique electronic and steric environments, leading to significant variations in melting points, polarity, and solubility—factors that are paramount for purification, handling, and formulation.
The high degree of symmetry in an isomer like 4-methyl-2-nitrobenzonitrile can lead to more efficient crystal lattice packing, often resulting in a higher melting point compared to less symmetrical isomers.[3] Polarity, and thus chromatographic behavior, is governed by the vector sum of the dipole moments of the individual functional groups.
Table 1: Comparative Physicochemical Properties of Key Methyl-Nitrobenzonitrile Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| This compound | C₈H₆N₂O₂ | 162.15 | 64113-86-6[4][5] | Not widely reported | - |
| 2-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 71516-35-3 | - | - |
| 2-Methyl-4-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 89001-53-6 | - | - |
| 2-Methyl-5-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 939-83-3[6] | - | Colorless crystals[7][8] |
| 2-Methyl-6-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 1885-76-3 | - | - |
| 4-Methyl-3-nitrobenzonitrile | C₈H₆N₂O₂ | 162.15 | 104595-77-9 | - | - |
Part 2: Spectroscopic Differentiation: The Fingerprint of Isomerism
Unambiguous identification of the correct isomer is a non-negotiable step in quality control. Due to their identical mass, mass spectrometry alone is often insufficient to distinguish between positional isomers without advanced techniques.[9] Therefore, a combination of spectroscopic methods is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for distinguishing these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly diagnostic.
-
Causality: The strong electron-withdrawing and anisotropic effects of the nitro and nitrile groups cause significant deshielding (a downfield shift) of protons positioned ortho and para to them. The electron-donating methyl group causes modest shielding (an upfield shift).
-
Example Prediction for this compound:
-
The proton at C6 (ortho to the nitrile, meta to the nitro) would likely be a doublet and significantly downfield.
-
The proton at C3 (ortho to the nitro, meta to the methyl) would be the most downfield proton, appearing as a doublet.
-
The proton at C4 (ortho to the methyl) would be the most upfield aromatic proton, appearing as a doublet of doublets.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the functional groups. While all isomers will show characteristic stretches for the nitrile and nitro groups, the exact wavenumber can be subtly influenced by the electronic environment.
-
Nitrile (C≡N) stretch: Typically appears in the 2220-2240 cm⁻¹ region.
-
Nitro (NO₂) stretches: Two distinct bands are observed: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
Mass Spectrometry (MS)
While electron ionization (EI) mass spectra will show the same molecular ion peak (m/z = 162) for all isomers, the fragmentation patterns can sometimes offer clues to the substitution pattern, although they are often very similar.[4][10] The relative stability of the resulting fragment ions can lead to differences in peak intensities.[10][11]
Experimental Workflow: Isomer Characterization
The following workflow outlines a systematic approach to identifying and confirming the structure of a given methyl-nitrobenzonitrile isomer.
Caption: A standard workflow for the unambiguous characterization of methyl-nitrobenzonitrile isomers.
Part 3: Synthesis and Comparative Reactivity
The synthetic accessibility of a given isomer is a primary driver of its utility and cost. The synthesis of methyl-nitrobenzonitriles is typically achieved by two main strategies:
-
Nitration of a Methylbenzonitrile Precursor: This is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing methyl (ortho-, para-directing) and nitrile (meta-directing) groups. The major isomer formed depends on which directing effect dominates under the reaction conditions.
-
Cyanation of a Methyl-nitro-halobenzene Precursor: This is often a nucleophilic aromatic substitution (e.g., Rosenmund-von Braun reaction) where a halogen is displaced by a cyanide source, such as cuprous cyanide.[12]
Exemplary Protocol: Synthesis of 5-Dimethylamino-2-nitrobenzonitrile
While not a methyl-nitrobenzonitrile, the following protocol for a related structure illustrates the common nucleophilic aromatic substitution approach, which could be adapted for isomers where a suitable chloro-precursor is available.
Objective: To synthesize 5-dimethylamino-2-nitrobenzonitrile via nucleophilic aromatic substitution of the chloro group on 5-chloro-2-nitrobenzonitrile.
Materials:
-
5-chloro-2-nitrobenzonitrile (65 g)
-
Dimethylformamide (DMF, 150 ml)
-
50% aqueous solution of dimethylamine (150 ml)
-
Methanol
-
Water
Procedure:
-
Dissolve 65 g of 5-chloro-2-nitrobenzonitrile in 150 ml of dimethylformamide in a suitable reaction vessel.[13]
-
To this solution, add 150 ml of a 50% aqueous solution of dimethylamine.[13] An exothermic reaction will occur; control the temperature with an ice bath if necessary.
-
Once the initial exotherm subsides, stir the reaction mixture at room temperature for 1 hour.[13]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Pour the reaction mixture into a beaker of water to precipitate the product.[13]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water, followed by a wash with methanol to remove impurities.[13]
-
Dry the final product. The expected yield is approximately 64.5 g of 5-dimethylamino-2-nitrobenzonitrile.[13]
Synthetic Pathway Visualization
Caption: A generalized synthetic route to this compound via nitration of m-tolunitrile.
Part 4: Strategic Applications in Drug Development
The benzonitrile moiety is a valuable pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for heterocycles like tetrazoles.[7] The nitro group, while sometimes raising toxicity concerns, is a crucial synthetic handle. Its reduction to an amine is one of the most important transformations, yielding an amino-benzonitrile core that is prevalent in many classes of drugs, particularly kinase inhibitors.[2]
-
Kinase Inhibition: The amino group derived from the nitro function can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, while the rest of the molecule explores other pockets to achieve potency and selectivity.[1][2]
-
Antiviral and Antimicrobial Agents: The unique electronic properties of these scaffolds make them attractive starting points for developing novel agents against various pathogens.[1]
The choice of isomer is critical. The specific substitution pattern determines the three-dimensional trajectory of vectors for further synthetic elaboration, which in turn dictates how a potential drug molecule will fit into a biological target's binding site.
Conclusion
This compound and its isomers are more than just a collection of related chemicals; they are a set of distinct tools for the medicinal chemist. Their differences in physical properties, spectroscopic signatures, and reactivity are a direct consequence of their isomeric structures. A thorough understanding of these differences, grounded in the principles of physical organic chemistry, is essential for their effective use. By employing the systematic characterization workflows and considering the synthetic accessibility detailed in this guide, researchers can confidently leverage the unique properties of each isomer to advance their synthetic and drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H6N2O2 | CID 560743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 64113-86-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-5-nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-5-nitro-benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
A Technical Guide to the Structural Validation of 5-Methyl-2-nitrobenzonitrile by ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For intermediates like 5-Methyl-2-nitrobenzonitrile, a substituted aromatic compound with potential applications in organic synthesis, verifying the precise arrangement of its functional groups is critical for predicting reactivity and ensuring the integrity of subsequent research.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for in-depth structural elucidation in solution.[2] This guide provides a detailed framework for the validation of this compound's structure, leveraging the analytical power of both proton (¹H) and carbon-13 (¹³C) NMR. While publicly available experimental spectra for this specific compound are scarce, this document outlines the expected spectral characteristics based on foundational NMR principles and provides a robust methodology for its analysis.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound features a benzene ring with three distinct substituents: a cyano (-CN) group, a nitro (-NO₂) group, and a methyl (-CH₃) group. Their specific placement at positions 1, 2, and 5, respectively, creates a unique electronic environment that governs the chemical shifts and coupling patterns of the molecule's protons and carbons.
The electron-withdrawing nature of the nitro and cyano groups causes a deshielding effect, shifting the resonance of nearby nuclei downfield (to a higher ppm value).[3] Conversely, the methyl group is weakly electron-donating, leading to a slight shielding effect (an upfield shift).[3]
For clarity in the following spectral analysis, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
-
Methyl Protons (on C-8): These three equivalent protons are attached to a carbon adjacent to the aromatic ring. They have no neighboring protons to couple with, so they will appear as a sharp singlet . Due to the weak electron-donating nature of the methyl group, this signal is expected in the upfield aromatic region, around 2.5 ppm .
-
Aromatic Proton H-6: This proton is ortho to the weakly donating methyl group and meta to the strongly withdrawing nitro group. It is split by H-4 (a small meta-coupling). It is expected to appear as a doublet (or a narrow doublet of doublets) around 7.5-7.7 ppm .
-
Aromatic Proton H-4: This proton is ortho to the methyl group and meta to the cyano group. It will be split by H-3 (ortho-coupling) and H-6 (meta-coupling), likely appearing as a doublet of doublets . Its chemical shift is predicted to be around 7.7-7.9 ppm .
-
Aromatic Proton H-3: This proton is positioned between two strongly electron-withdrawing groups (-CN and -NO₂), making it the most deshielded proton. It is split by the adjacent H-4 (ortho-coupling), resulting in a doublet . This signal is expected to be the furthest downfield, likely above 8.0 ppm .
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Assignment |
| ~2.5 | Singlet (s) | 3H | -CH₃ (H-8) |
| ~7.6 | Doublet (d) | 1H | H-6 |
| ~7.8 | Doublet of Doublets (dd) | 1H | H-4 |
| ~8.1 | Doublet (d) | 1H | H-3 |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to each of the eight chemically non-equivalent carbon atoms in the molecule.
-
Methyl Carbon (C-8): This aliphatic carbon will appear furthest upfield, typically around 20-22 ppm .
-
Cyano Carbon (C-7): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-120 ppm .
-
Quaternary Carbons (C-1, C-2, C-5): These carbons are not attached to any protons and will generally show weaker signals. C-1 (attached to -CN) and C-2 (attached to -NO₂) will be downfield due to the electron-withdrawing effects. C-5 (attached to -CH₃) will be further upfield.
-
Protonated Aromatic Carbons (C-3, C-4, C-6): These carbons will appear in the typical aromatic region of 120-140 ppm . Their precise shifts are influenced by the attached and neighboring substituents. C-3, being adjacent to the nitro and cyano groups, is expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~21 | C-8 (-CH₃) | Aliphatic carbon, upfield. |
| ~105 | C-1 | Quaternary, attached to -CN. |
| ~117 | C-7 (-CN) | Characteristic nitrile carbon shift. |
| ~125 | C-6 | Protonated aromatic carbon. |
| ~134 | C-4 | Protonated aromatic carbon. |
| ~135 | C-3 | Protonated aromatic carbon, deshielded. |
| ~145 | C-5 | Quaternary, attached to -CH₃. |
| ~150 | C-2 | Quaternary, attached to -NO₂, strongly deshielded. |
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail about the carbon-hydrogen framework, other techniques offer complementary information for a comprehensive validation.
| Analytical Method | Principle | Information Provided | Advantages/Disadvantages |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Precise C-H framework, connectivity, stereochemistry. | Adv: Unambiguous isomer differentiation. Disadv: Lower sensitivity, requires more sample. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Molecular weight and fragmentation patterns.[4] | Adv: High sensitivity, small sample size. Disadv: Cannot easily distinguish between isomers. |
| Infrared (IR) Spectroscopy | Molecular vibrations upon IR absorption | Presence of functional groups (e.g., -C≡N, -NO₂). | Adv: Fast, provides functional group information. Disadv: Does not reveal connectivity. |
NMR is uniquely powerful because it can definitively distinguish this compound from its isomers, such as 2-Methyl-5-nitrobenzonitrile, which would present a completely different set of aromatic proton and carbon signals.
Standard Operating Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for a small organic molecule like this compound.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its versatility.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).
B. Data Acquisition
-
Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse sequence.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: Set a delay of 1-5 seconds to allow for full proton relaxation.
-
Number of Scans: Acquire 8-16 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse sequence.
-
Spectral Width: Set to cover a range of approximately 0 to 220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: Use a 2-5 second delay.
-
Number of Scans: Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
C. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode and correct the baseline to be flat.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[5]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine relative proton counts and identify the precise chemical shift of each peak in both spectra.
Caption: General workflow for the structural validation of a compound by NMR.
Conclusion
The structural validation of this compound is a clear-cut process when approached with ¹H and ¹³C NMR spectroscopy. By carefully analyzing the chemical shifts, integration values, and coupling patterns, one can map the complete carbon-hydrogen framework of the molecule. The predicted spectra, based on the well-understood electronic effects of the nitro, cyano, and methyl substituents, provide a reliable blueprint for confirming the compound's identity. This guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently perform this validation, ensuring the quality and accuracy of their scientific endeavors.
References
- 1. This compound | C8H6N2O2 | CID 560743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR [m.chemicalbook.com]
- 5. 64113-86-6|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to the Reactivity of 5-Methyl-2-nitrobenzonitrile and Structurally Related Analogues
Executive Summary
For professionals engaged in the intricate process of drug discovery and organic synthesis, the benzonitrile scaffold is a cornerstone of molecular design. Its reactivity can be exquisitely controlled by the strategic placement of various functional groups. This guide provides an in-depth comparative analysis of 5-Methyl-2-nitrobenzonitrile, contrasting its chemical behavior with other key substituted benzonitriles. We will dissect the electronic interplay of its substituents and provide a field-proven perspective on its performance in two critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro moiety. This document is designed to move beyond mere protocols, offering a causal understanding of the reaction dynamics to empower researchers in their synthetic endeavors.
The Decisive Role of Electronic Effects
The reactivity of a substituted benzonitrile is a direct consequence of the electronic conversation between the functional groups and the aromatic ring. In this compound, three key players dictate its chemical personality:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the benzene ring towards electrophilic attack through strong inductive and resonance effects.[1][2] Conversely, and more importantly for our discussion, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the negatively charged reaction intermediate.[3][4]
-
The Nitrile Group (-CN): The cyano group is also an electron-withdrawing group, albeit moderately so compared to the nitro group.[5] It contributes to the overall electron deficiency of the aromatic ring, enhancing its susceptibility to nucleophilic attack.[6]
-
The Methyl Group (-CH₃): In stark contrast, the methyl group is an electron-donating group (EDG) due to induction and hyperconjugation.[7] While this property makes the ring more susceptible to electrophilic attack, it has the opposite effect in SNAr reactions. By donating electron density to the ring, it partially counteracts the activating effect of the nitro and cyano groups, destabilizing the negatively charged intermediate crucial for SNAr mechanisms.[7]
The specific arrangement in this compound—with the activating nitro group ortho to the nitrile and the deactivating (for SNAr) methyl group meta to the nitro group—creates a unique reactivity profile that is essential to understand for synthetic planning.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination pathway, passing through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The stability of this complex is the lynchpin of the reaction's success; the more stable the intermediate, the faster the reaction.[10]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The presence of strong electron-withdrawing groups is critical for stabilizing the Meisenheimer complex.[4] Let's examine how this compound stacks up against its peers.
Table 1: Comparative Reactivity of Substituted Benzonitriles in SNAr Reactions
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
|---|---|---|---|
| 2,4-Dinitrobenzonitrile | Two strong EWGs (-NO₂) | Very High | Two nitro groups provide excellent resonance stabilization for the Meisenheimer complex.[9] |
| 2-Nitrobenzonitrile | One strong EWG (-NO₂) | High | The ortho-nitro group strongly activates the ring for nucleophilic attack.[1] |
| This compound | One strong EWG (-NO₂), One weak EDG (-CH₃) | Moderate | The electron-donating methyl group partially destabilizes the Meisenheimer complex, reducing reactivity compared to 2-nitrobenzonitrile.[7] |
| Benzonitrile | No strong activating groups | Very Low | Lacks the necessary electron-withdrawing groups to sufficiently stabilize the anionic intermediate for a facile SNAr reaction.[5] |
Expert Insights: The choice between 2-nitrobenzonitrile and its 5-methyl derivative is a classic case of balancing reactivity with other synthetic goals. While 2-nitrobenzonitrile offers faster kinetics, the methyl group in this compound may be a crucial structural element for the final target molecule. A researcher must therefore anticipate the need for slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times) when using the methylated analogue, a direct consequence of the methyl group's electron-donating nature.
Comparative Reactivity in Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation, providing a gateway to a vast array of functionalized anilines which are invaluable in pharmaceutical synthesis.[11][12] Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe, Zn in HCl).[13]
Unlike SNAr, this transformation is less sensitive to the electronic nature of other ring substituents, although they are not entirely without influence. The primary consideration is often the chemoselectivity—ensuring the nitro group is reduced without affecting other functional groups, such as the nitrile. Fortunately, the nitrile group is generally stable under many nitro reduction conditions.
Table 2: Representative Conditions for Nitro Group Reduction
| Starting Material | Reagent System | Product | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Fluoro-5-nitrobenzonitrile | Stannous chloride dihydrate (SnCl₂·2H₂O) in Ethyl Acetate | 5-Amino-2-fluorobenzonitrile | ~87% | [13] |
| This compound | H₂, Palladium on Carbon (Pd/C) in Ethanol | 5-Amino-2-methylbenzonitrile | Typically >90% | General Knowledge |
| 2-Nitrobenzonitrile | H₂, Palladium on Carbon (Pd/C) in Methanol | 2-Aminobenzonitrile | Typically >95% | General Knowledge |
Expert Insights: While various methods are effective, the choice of reducing agent is often dictated by practical considerations. Catalytic hydrogenation is often cleaner, yielding water as the only byproduct and simplifying workup. However, it requires specialized pressure equipment. Metal/acid reductions, like with SnCl₂, are operationally simpler for a standard laboratory setup.[13] The reaction is robust and high-yielding for this compound, producing 5-Amino-2-methylbenzonitrile, a versatile synthetic intermediate.[14][15] The electronic difference between the methyl-substituted and unsubstituted nitrobenzonitriles has a minimal impact on the outcome of this particular transformation.
Validated Experimental Protocols
Trustworthy science relies on reproducible protocols. The following methods are presented as self-validating systems for key transformations.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes a representative SNAr reaction using 4-Fluoro-2-nitrobenzonitrile and piperidine as a model system. The principles are directly applicable to this compound, although reaction times may need adjustment.
Caption: Experimental workflow for a typical SNAr reaction.
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Fluoro-2-nitrobenzonitrile (1.0 eq) and anhydrous ethanol (5 mL per mmol of substrate).[16]
-
Addition: Slowly add piperidine (1.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, allow the reaction to cool to ambient temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.[16]
Protocol 2: Reduction of a Nitrobenzonitrile to an Aminobenzonitrile
This protocol is adapted from a validated procedure for the reduction of a substituted nitrobenzonitrile using stannous chloride.[13] It is a reliable method for the synthesis of 5-Amino-2-methylbenzonitrile.
Caption: Experimental workflow for nitro group reduction using SnCl₂.
Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetate (25 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.[13]
-
Reaction: Heat the mixture to reflux for 1.5 to 3 hours, monitoring by TLC until the starting material is fully consumed.
-
Workup: Allow the mixture to cool. Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This neutralization can be exothermic and may release gas.
-
Extraction: Separate the layers and extract the aqueous phase four times with ethyl acetate.
-
Isolation: Combine all organic phases, wash with water, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 5-Amino-2-methylbenzonitrile, which can be further purified if necessary.[13]
Conclusion
This compound is a nuanced substrate whose reactivity is a delicate balance of competing electronic effects. In nucleophilic aromatic substitution, its reactivity is attenuated by the electron-donating methyl group when compared to its non-methylated counterpart, 2-nitrobenzonitrile. This is a critical consideration for reaction design, potentially requiring more stringent conditions to achieve comparable yields. In contrast, for the reduction of the nitro group—a key transformation for generating valuable aniline intermediates—the methyl group has a negligible impact, and the reaction proceeds efficiently under standard conditions. A thorough understanding of these structure-activity relationships is paramount for researchers, enabling the rational design of synthetic routes and the anticipation of potential challenges, ultimately accelerating the journey from blueprint to target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Formyl-4-nitrobenzonitrile | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 13. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 14. 5-AMINO-2-METHYLBENZONITRILE | 50670-64-9 [amp.chemicalbook.com]
- 15. 5-Amino-2-methylbenzonitrile - CAS:50670-64-9 - Sunway Pharm Ltd [3wpharm.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Isomeric Purity of 5-Methyl-2-nitrobenzonitrile
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. The isomeric purity of a compound like 5-Methyl-2-nitrobenzonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), can significantly influence the efficacy, safety, and regulatory compliance of the final drug product.[1][2] This guide provides an in-depth comparison of analytical techniques for the robust assessment of its isomeric purity, grounded in established scientific principles and regulatory expectations.
The presence of even minute quantities of structurally similar isomers, arising from the manufacturing process, can introduce unforeseen toxicological profiles or diminish the therapeutic effect of the intended molecule.[2] Therefore, validated, high-resolution analytical methods are not merely a quality control measure but a critical component of the entire drug development lifecycle, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][3][4][5][6]
The Challenge: Differentiating Closely Related Isomers
The primary challenge in assessing the purity of this compound lies in the separation and quantification of its potential regioisomers. These isomers share the same molecular formula but differ in the substitution pattern on the benzene ring. Key potential isomers include:
-
3-Methyl-2-nitrobenzonitrile
-
4-Methyl-2-nitrobenzonitrile
-
2-Methyl-6-nitrobenzonitrile
-
And other positional isomers.
The subtle differences in their physicochemical properties necessitate analytical techniques with high resolving power.
Below is a visualization of this compound and some of its potential isomers, highlighting the analytical challenge.
Caption: Structural relationship between the target analyte and its key regioisomers.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, and the specific goals of the analysis (e.g., routine quality control vs. structural elucidation of unknown impurities).
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[7] | High resolution and sensitivity, robust and reproducible, versatile for various matrices.[7][8] | May require method development to achieve optimal separation of all isomers. | Routine quality control, purity assays, and stability testing.[7] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile and semi-volatile impurities, often coupled with Mass Spectrometry for definitive identification.[7] | Not suitable for non-volatile compounds; derivatization may be necessary for polar analytes.[7][9] | Identification and quantification of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[10] | Unparalleled for structural elucidation and can distinguish between isomers with subtle structural differences.[10][11] Quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. | Definitive structural identification of impurities, and in some cases, quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | High sensitivity and specificity, provides molecular weight information. When coupled with GC or HPLC, it's a powerful tool for impurity identification. | May not differentiate between isomers without prior chromatographic separation. | Identification of unknown impurities and confirmation of known impurities. |
| Chiral Chromatography | A specialized form of chromatography that separates enantiomers.[12][13] | Essential for separating chiral isomers (enantiomers).[12][14][15] | Not applicable if the isomers are not enantiomers (i.e., regioisomers). | Assessment of enantiomeric purity if the molecule is chiral. |
Recommended Experimental Protocols
For a comprehensive assessment of the isomeric purity of this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and reproducibility.[16] A reversed-phase method is generally suitable for compounds of this polarity.
Step-by-Step HPLC Protocol:
-
Instrumentation and Materials:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile and water (containing 0.1% acid). A common starting point is a 50:50 (v/v) mixture.[8][17] The acidic modifier ensures the analyte is in a single protonation state for better peak shape.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution.
-
-
Chromatographic Conditions:
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Method validation should be performed in accordance with ICH Q2(R1) and USP <1225> guidelines to ensure accuracy, precision, specificity, linearity, and range.[18][19][20]
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying and quantifying any volatile or semi-volatile impurities that may not be well-resolved by HPLC.
Step-by-Step GC-MS Protocol:
-
Instrumentation and Materials:
-
GC system coupled to a Mass Spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
-
Helium carrier gas.
-
GC vials and a suitable solvent for sample dissolution.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas Flow: Constant flow of approximately 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient.
-
-
Analysis and Data Interpretation:
-
The resulting mass spectra of any impurity peaks can be compared to spectral libraries for identification.
-
Quantification can be performed using an internal or external standard method.
-
Workflow for Isomeric Purity Assessment
The logical flow for a comprehensive purity assessment is visualized below.
Caption: A comprehensive workflow for the isomeric purity assessment of this compound.
Conclusion
The rigorous assessment of isomeric purity is a non-negotiable aspect of modern drug development. For this compound, a well-validated HPLC method serves as the primary tool for routine quality control. This should be complemented by GC-MS for the identification of volatile impurities and NMR spectroscopy for the definitive structural elucidation of any unknown isomers. By employing this multi-faceted analytical approach, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final pharmaceutical products, thereby adhering to the stringent standards set by regulatory bodies.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. mca.gm [mca.gm]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. USP <1225> Method Validation - BA Sciences [basciences.com]
- 19. uspbpep.com [uspbpep.com]
- 20. ijrrjournal.com [ijrrjournal.com]
comparison of different synthetic precursors for 5-Methyl-2-nitrobenzonitrile
Introduction
5-Methyl-2-nitrobenzonitrile is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers a versatile scaffold for the development of complex target molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers and process chemists.
This guide provides an in-depth comparison of the most common synthetic precursors for this compound, with a focus on the underlying chemical principles, experimental protocols, and performance metrics. By examining the advantages and disadvantages of each route, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations:
-
The Sandmeyer Reaction: This approach utilizes 4-Methyl-2-nitroaniline as the precursor, converting the amino group into a diazonium salt which is subsequently displaced by a cyanide group.
-
Nucleophilic Aromatic Substitution: This route employs a halogenated precursor, such as 2-Chloro-5-methylnitrobenzene , where the halogen is displaced by a cyanide anion, often catalyzed by a copper salt in the Rosenmund-von Braun reaction.
This guide will now delve into a detailed analysis of each of these synthetic pathways.
Route 1: The Sandmeyer Reaction from 4-Methyl-2-nitroaniline
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides or pseudohalides. This radical-nucleophilic aromatic substitution provides a reliable method for the synthesis of this compound from 4-Methyl-2-nitroaniline.[1]
Reaction Scheme
Causality Behind Experimental Choices
The Sandmeyer reaction is a multi-step process where each stage is critical for the successful formation of the final product. The reaction proceeds via the in-situ formation of a diazonium salt from the starting aniline.[2]
-
Diazotization: The first step involves the reaction of 4-Methyl-2-nitroaniline with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid.[2] The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures, leading to the formation of undesired phenol byproducts.[2]
-
Cyanation: The diazonium salt is then treated with a solution of copper(I) cyanide and an alkali metal cyanide (e.g., potassium cyanide). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide to form the desired benzonitrile.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Methyl-2-nitroaniline[3]
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Ice
-
Water
-
Toluene
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Methyl-2-nitroaniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper.[2]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with stirring. The temperature of the reaction mixture will likely rise, and nitrogen gas will evolve.
-
After the addition is complete, heat the mixture gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Performance and Considerations
-
Yield: The Sandmeyer reaction can provide good to excellent yields, typically in the range of 70-90%, depending on the specific conditions and the purity of the starting materials.
-
Purity: The main impurity is often the corresponding phenol, formed from the decomposition of the diazonium salt. Careful temperature control during diazotization is crucial to minimize this side reaction.[2]
-
Safety: This reaction involves highly toxic reagents, particularly sodium nitrite and cyanide salts. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can also be exothermic, and careful control of the addition rates is necessary.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Well-established and reliable method. | Use of highly toxic cyanide salts. |
| Generally provides good yields. | Diazonium salts are unstable and require low temperatures. |
| Starting material is readily available. | Potential for formation of phenol byproducts. |
Workflow Diagram
| | | | \ / \ /
Comparative Summary of Synthetic Routes
| Feature | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Aromatic Substitution |
| Precursor | 4-Methyl-2-nitroaniline | 2-Chloro-5-methylnitrobenzene |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | CuCN, DMF |
| Reaction Temperature | 0-5 °C (diazotization), then elevated | High (e.g., 140-160 °C) |
| Typical Yield | 70-90% | 80-95% |
| Key Safety Concerns | Unstable diazonium salts, highly toxic cyanides. | Highly toxic cyanides, high temperatures, high-boiling solvents. |
| Number of Steps | Two (in situ) | One |
| Primary Byproducts | Phenols from diazonium salt decomposition. | Unreacted starting material. |
Conclusion and Recommendations
Both the Sandmeyer reaction of 4-Methyl-2-nitroaniline and the nucleophilic aromatic substitution of 2-Chloro-5-methylnitrobenzene are viable and effective methods for the synthesis of this compound. The choice between these two routes will often depend on several factors:
-
Precursor Availability and Cost: The relative cost and commercial availability of 4-Methyl-2-nitroaniline versus 2-Chloro-5-methylnitrobenzene may be a primary driver in the decision-making process.
-
Scale of Synthesis: For larger-scale production, the one-step nucleophilic aromatic substitution may be more appealing due to its operational simplicity, despite the high temperatures required. The Sandmeyer reaction, with its need for careful temperature control of an unstable intermediate, may be more suited to lab-scale synthesis.
-
Safety Infrastructure: Both routes involve highly toxic cyanides. The Sandmeyer reaction adds the hazard of potentially explosive diazonium salts if not handled correctly. The nucleophilic aromatic substitution requires equipment capable of safely handling high-temperature reactions.
-
Desired Purity and Yield: While both methods can provide high yields and purity, the nucleophilic aromatic substitution may offer a slight advantage in terms of yield and a simpler impurity profile, making purification potentially more straightforward.
Ultimately, the optimal synthetic route is context-dependent. A thorough evaluation of the available resources, scale of operation, and safety protocols is essential for making an informed decision. This guide provides the foundational data and rationale to support that decision-making process for researchers and professionals in the chemical sciences.
References
A Comparative Guide to the Synthetic Methods for 5-Methyl-2-nitrobenzonitrile
This guide provides an in-depth technical comparison of the primary synthetic routes to 5-Methyl-2-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and specialty chemicals. The methodologies discussed are critically evaluated to provide researchers, scientists, and drug development professionals with the insights needed to select the most suitable synthesis for their specific applications. This document emphasizes experimental causality, protocol integrity, and is grounded in authoritative references.
Introduction to this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, offers multiple points for chemical modification, making it a versatile precursor for a range of more complex molecules. The efficient and regioselective synthesis of this compound is therefore of significant interest. This guide will explore and compare the most prevalent synthetic strategies, including multi-step synthesis from 3-methylbenzoic acid and the direct nitration of 3-methylbenzonitrile.
Method 1: Multi-Step Synthesis from 3-Methylbenzoic Acid
This approach is a robust and widely utilized method that proceeds via an ester intermediate to ensure high yield and regioselectivity. The synthesis is typically a three-step process: esterification, nitration, and hydrolysis, followed by the conversion of the resulting carboxylic acid to the nitrile.
Synthetic Pathway Overview
The overall synthetic pathway is designed to control the regioselectivity of the nitration step. The carboxylic acid group of 3-methylbenzoic acid is first protected as a methyl ester. This not only prevents unwanted side reactions but also, in conjunction with the methyl group, directs the incoming nitro group to the desired position.
Caption: Multi-step synthesis of this compound from 3-methylbenzoic acid.
Experimental Protocols
Step 1: Esterification of 3-Methylbenzoic Acid
This procedure outlines the Fischer esterification to form methyl 3-methylbenzoate.
-
Materials: 3-Methylbenzoic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated brine (NaCl) solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methylbenzoate.
-
Step 2: Nitration of Methyl 3-methylbenzoate
The nitration is a critical step where the regiochemistry is established. The use of a nitrating mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile.
-
Materials: Methyl 3-methylbenzoate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add methyl 3-methylbenzoate to concentrated sulfuric acid.
-
Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[1]
-
Add the nitrating mixture dropwise to the methyl 3-methylbenzoate solution, maintaining the reaction temperature between 5-15 °C.[1][2]
-
After the addition is complete, continue stirring for an additional 15-30 minutes.
-
Pour the reaction mixture over cracked ice to precipitate the crude methyl 5-methyl-2-nitrobenzoate.[1]
-
Filter the solid product and wash with water.
-
A greener alternative to the traditional mixed acid nitration involves using a mixture of nitric acid and acetic anhydride.[3][4] This method is reported to offer higher selectivity for the desired 2-nitro isomer.[4]
Step 3: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate
The final step to obtain the carboxylic acid intermediate is the hydrolysis of the ester.
-
Materials: Methyl 5-methyl-2-nitrobenzoate, Sodium hydroxide (NaOH) solution, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 5-methyl-2-nitrobenzoate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the ester is completely consumed.[5]
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 5-Methyl-2-nitrobenzoic acid.[4]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Step 4: Conversion of 5-Methyl-2-nitrobenzoic Acid to this compound
The conversion of the carboxylic acid to the nitrile can be achieved through a multi-step process involving the formation of an intermediate amide followed by dehydration.
-
Procedure Outline:
-
The 5-methyl-2-nitrobenzoic acid is first converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
The resulting acid chloride is then reacted with ammonia to form 2-amino-5-chlorobenzamide.[6]
-
Finally, the amide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to yield this compound.[6][7]
-
Performance Data
| Parameter | Esterification | Nitration | Hydrolysis | Overall (to acid) |
| Typical Yield | >90% | ~50-60% (mixed acid)[4] | ~90-96%[1] | Variable |
| Reaction Time | Several hours | 1-2 hours | 2-3 hours | - |
| Temperature | Reflux | 5-15 °C[1][2] | Reflux | - |
Method 2: Direct Nitration of 3-Methylbenzonitrile
A more direct, yet challenging, route to this compound is the direct nitration of 3-methylbenzonitrile. This method is attractive due to its atom economy but suffers from a lack of regioselectivity.
Reaction Principle
The nitration of 3-methylbenzonitrile is a classic example of electrophilic aromatic substitution. However, the directing effects of the substituents are in conflict. The methyl group is an ortho-para director, while the nitrile group is a meta director.[8] This leads to the formation of a mixture of isomers, including 3-methyl-2-nitrobenzonitrile, 3-methyl-4-nitrobenzonitrile, and 3-methyl-6-nitrobenzonitrile, along with the desired this compound.[8]
Caption: Direct nitration of 3-methylbenzonitrile leading to a mixture of isomers.
Experimental Protocol
-
Materials: 3-Methylbenzonitrile, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of 3-methylbenzonitrile in dichloromethane.[9]
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[9]
-
Add the nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile over a period of 30 minutes, maintaining the temperature below 10°C.[9]
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.[9]
-
The work-up typically involves quenching the reaction with ice water, separating the organic layer, washing with a bicarbonate solution and brine, drying, and removing the solvent.
-
The resulting mixture of isomers requires separation, often by chromatography, which can be challenging and costly on a large scale.
-
Challenges and Optimization
The primary challenge of this method is controlling the regioselectivity.[8] Research efforts to optimize this reaction have focused on:
-
Catalysts: The use of zeolites as catalysts has been explored to improve regioselectivity.[8]
-
Reaction Conditions: Careful control of temperature and reaction time can influence the isomer distribution to some extent.
Comparison of Synthetic Methods
| Feature | Multi-Step Synthesis from 3-Methylbenzoic Acid | Direct Nitration of 3-Methylbenzonitrile |
| Regioselectivity | High | Low, mixture of isomers[8] |
| Yield of Desired Product | Generally higher and more predictable | Lower due to isomer formation |
| Purification | Relatively straightforward crystallization | Requires challenging separation of isomers |
| Number of Steps | Multiple steps | Single step |
| Atom Economy | Lower due to multiple steps and protecting groups | Higher in principle |
| Scalability | More readily scalable with predictable outcomes | Challenging to scale due to purification issues |
| Green Chemistry Aspects | Can be improved with greener nitrating agents[3][4] | Less waste generated in the reaction step, but purification adds to the environmental burden. |
Conclusion
For researchers and drug development professionals requiring high-purity this compound, the multi-step synthesis from 3-methylbenzoic acid is the recommended approach. While it involves more synthetic steps, it offers superior control over regioselectivity, leading to a purer product and simplifying downstream processing. The predictability and robustness of this method make it more suitable for large-scale production where purity and consistency are paramount.
The direct nitration of 3-methylbenzonitrile , while appearing more straightforward, presents significant challenges in controlling the formation of isomeric byproducts. The subsequent purification is often difficult and not economically viable for large quantities, making this route less practical for most applications. However, for small-scale exploratory synthesis where a mixture of isomers might be acceptable or where advanced separation techniques are readily available, it could be considered.
Future research may focus on developing more selective catalysts for the direct nitration of 3-methylbenzonitrile to overcome its current limitations and provide a more efficient and sustainable synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. 3-Methyl-2-nitrobenzonitrile|CAS 1885-77-4 [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2-nitrobenzonitrile
Introduction: Beyond the Benchtop
In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 5-Methyl-2-nitrobenzonitrile (CAS No. 64113-86-6), a compound featuring both a nitrile and a nitro functional group, requires a disposal protocol that respects its specific chemical properties and potential hazards.[1][2][3]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. It is designed for the professional scientist, offering not just procedural instructions but also the rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Section 1: Hazard Assessment & Chemical Profile
Understanding the hazard profile of a compound is the first step in managing its risks. While specific toxicity data for this compound is limited, its structural components—a benzonitrile core and a nitro group—allow us to infer a hazard profile based on analogous compounds. Nitriles as a class are treated as potentially toxic, and nitroaromatic compounds carry their own set of hazards.[4][5][6]
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 64113-86-6 | [1][7] |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molecular Weight | 162.15 g/mol | [1][8] |
| Inferred Acute Toxicity | Potentially harmful or toxic if swallowed, in contact with skin, or inhaled, based on data for related nitrobenzonitriles.[5][8][9][10] | [5][9] |
| Inferred Irritation | Expected to cause skin and serious eye irritation. May cause respiratory irritation.[8] | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[5] Mixing nitriles with acids can generate heat and toxic gases.[11] | [5][11] |
| Hazardous Decomposition | Combustion produces toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][12] | [5][12] |
| Regulatory Context | Classified as a hazardous waste. Disposal must comply with local, state, and federal regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[4][13] | [4][13] |
Section 2: Immediate Safety & Handling Protocols
Proper disposal begins with proper handling. Before collecting or managing waste, ensure the following controls are in place. The causality is simple: preventing exposure is the most effective safety measure.
-
Engineering Controls : All handling of this compound, including weighing, reaction quenching, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9][14] Ensure safety showers and eyewash stations are readily accessible.[10]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Gloves : Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[15]
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[10][12]
-
Lab Coat : A flame-resistant lab coat should be worn and kept fastened. Contaminated clothing must be removed immediately and decontaminated before reuse.[4][10]
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator is necessary.[10]
-
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a solid, toxic, organic waste. The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation
-
Causality : Proper segregation prevents dangerous chemical reactions within a waste container.
-
Procedure :
-
Designate a specific, labeled hazardous waste container for "Solid Toxic Organic Waste" or a similar classification provided by your institution's Environmental Health & Safety (EHS) office.
-
This container is exclusively for this compound and other compatible solid nitrile compounds.
-
Crucially, do not mix this waste with strong acids, bases, or oxidizing agents.[5][11]
-
Step 2: Waste Collection at the Source
-
Causality : Minimizing the handling and transport of open waste reduces the risk of spills and exposure.
-
Procedure :
-
At the point of generation (e.g., cleaning a reaction flask), transfer residual this compound directly into the designated waste container.
-
Use a spatula or brush for solids. For cleaning glassware, the first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous liquid waste. Subsequent rinses of now-empty containers can typically be handled differently, per institutional policy.[16] For containers of highly toxic chemicals, the first three rinses must be collected.[16]
-
Keep the waste container closed at all times, except when adding waste.[16]
-
Step 3: Container Management and Labeling
-
Causality : Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[16]
-
Procedure :
-
The waste container must be in good condition, made of a compatible material (e.g., HDPE), and have a secure, sealing lid.[16]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
An accurate indication of the hazards (e.g., "Toxic").
-
The date accumulation started.
-
-
Step 4: Storage and Final Disposal
-
Causality : Proper storage prevents accidents and ensures the waste is ready for its final, approved disposal route.
-
Procedure :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be under the control of the lab personnel.
-
Use secondary containment (such as a larger bin or tray) for the waste container to contain any potential leaks.[16]
-
Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[12][14] The final disposal method will be determined by the licensed waste contractor and will likely involve high-temperature incineration at a permitted facility.[6][15]
-
Caption: Waste Disposal Workflow for this compound.
Section 4: Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : Remove all sources of ignition.[12]
-
Containment : Prevent the spill from spreading or entering drains.[12][17]
-
Cleanup (if trained) : For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand). To avoid making dust, you can dampen the material with a suitable solvent like 60-70% ethanol.[14] Carefully sweep the material into the designated hazardous waste container.[9][12]
-
Decontaminate : Clean the spill area thoroughly with soap and water.[14]
-
Report : Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][17]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation occurs.[10][17]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][17]
References
- 1. This compound | C8H6N2O2 | CID 560743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYL-2-NITRO-BENZONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound , 95% , 64113-86-6 - CookeChem [cookechem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 64113-86-6|this compound|BLD Pharm [bldpharm.com]
- 8. 2-Methyl-5-nitrobenzonitrile | C8H6N2O2 | CID 350143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. calpaclab.com [calpaclab.com]
- 12. aksci.com [aksci.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
